(4-Benzylphenyl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4-benzylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXRLRBXBWDOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662949 | |
| Record name | (4-Benzylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56311-13-8 | |
| Record name | (4-Benzylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of (4-Benzylphenyl)boronic acid in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of (4-Benzylphenyl)boronic acid
This compound is a deceptively simple molecule that holds a pivotal role as a building block in contemporary organic synthesis. Its structure, featuring a biphenylmethane core functionalized with a boronic acid moiety, makes it an invaluable precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry.[1] The diarylmethane motif is a common feature in numerous biologically active compounds and approved drugs.[2][3] The true power of this compound lies in its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[4] This reaction's tolerance for a wide range of functional groups, coupled with its high efficiency and selectivity, makes it a favored tool in late-stage functionalization during the synthesis of drug candidates.[2][5]
This guide provides an in-depth exploration of the core synthetic methodologies for preparing this compound. It is designed for researchers, medicinal chemists, and process development scientists who require not just a protocol, but a deep, mechanistic understanding of the available synthetic routes. We will dissect the causality behind experimental choices, compare the strategic advantages of each method, and provide field-proven protocols to empower you to make informed decisions in your synthetic campaigns.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method is often dictated by factors such as the availability of starting materials, required scale, functional group compatibility, and cost-effectiveness. We will focus on three principal and robust strategies:
-
The Grignard Reagent Pathway: A classic, reliable, and cost-effective method involving the reaction of an organomagnesium compound with a borate ester.
-
Miyaura Borylation: A modern, palladium-catalyzed cross-coupling reaction that offers excellent functional group tolerance.
-
Direct C-H Borylation: A cutting-edge, atom-economical approach using iridium catalysis to directly functionalize a C-H bond.
Method 1: The Grignard Reagent Pathway
This is arguably the most traditional and widely practiced method for synthesizing arylboronic acids on both laboratory and industrial scales. The strategy hinges on the nucleophilic attack of a pre-formed Grignard reagent on an electrophilic boron source, typically a trialkyl borate.
Mechanistic Rationale and Causality
The reaction proceeds in two main stages. First, 4-benzylbromobenzene is reacted with magnesium metal in an anhydrous ether solvent to form the phenylmagnesium bromide Grignard reagent.[6] The choice of an ether solvent (like THF or diethyl ether) is critical; it must be anhydrous to prevent quenching of the highly basic Grignard reagent, and it serves to stabilize the organomagnesium species through coordination. The second stage involves the addition of this nucleophilic Grignard reagent to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The low temperature (-78 °C) is crucial to prevent over-addition of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of unwanted borinic and boronic acid byproducts. The reaction is then quenched with an acid, which hydrolyzes the boronate ester to the final this compound.[7]
Graphical Representation: Grignard Pathway
Caption: Workflow for Grignard-based synthesis of this compound.
Detailed Experimental Protocol: Grignard Synthesis
Materials:
-
4-Benzylbromobenzene
-
Magnesium turnings
-
Iodine (a single crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. In the dropping funnel, place a solution of 4-benzylbromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or via an acid-base extraction procedure (see Purification section).[8]
Method 2: Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that directly installs a boronate ester group onto an aryl halide.[5] This method is prized for its exceptional tolerance of sensitive functional groups that would not survive the harsh, basic conditions of Grignard reagent formation.
Mechanistic Rationale and Causality
The catalytic cycle begins with the oxidative addition of the aryl halide (4-benzylbromobenzene) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This step is facilitated by a base (e.g., potassium acetate), which activates the diboron species. The final step is reductive elimination, which releases the desired boronate ester product and regenerates the active Pd(0) catalyst. The resulting pinacol ester is a stable, easily handled solid that can be used directly in subsequent reactions or hydrolyzed to the boronic acid if required.
Graphical Representation: Miyaura Borylation Cycle
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Detailed Experimental Protocol: Miyaura Borylation
Materials:
-
4-Benzylbromobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
Anhydrous 1,4-Dioxane or DMSO
-
Pinacol (for optional direct conversion to boronic acid)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-benzylbromobenzene (1.0 equivalent), B₂pin₂ (1.1 equivalents), anhydrous potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Isolation of Ester: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol ester can often be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hexane.
-
(Optional) Hydrolysis to Boronic Acid: The isolated pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a solvent like THF or acetone. Alternatively, transesterification with an excess of another diol can be performed.
Method 3: Iridium-Catalyzed C-H Borylation
This approach represents the frontier of boronic acid synthesis, offering unparalleled atom economy by directly converting a C-H bond into a C-B bond, thus avoiding the need for pre-functionalized starting materials like aryl halides.[9][10] For this compound, the starting material would be diphenylmethane.
Mechanistic Rationale and Causality
The reaction is typically catalyzed by an iridium(I) complex, such as [Ir(COD)OMe]₂, with a bipyridine-based ligand.[11] The active catalyst, an Iridium(III) tris(boryl) species, is formed in situ. This complex can activate aromatic C-H bonds via an oxidative addition or a σ-bond metathesis mechanism.[12] For diphenylmethane, the primary challenge is regioselectivity. Iridium-catalyzed borylation is highly sensitive to sterics, typically favoring the least hindered C-H bond.[11] This means that borylation will predominantly occur at the meta and para positions of the phenyl rings. While achieving exclusive para-selectivity is challenging, optimization of ligands and reaction conditions can favor the formation of the desired 4-isomer. This method is particularly valuable for creating libraries of analogs where different isomers are desired.
Graphical Representation: C-H Borylation Concept
Caption: Conceptual workflow for direct C-H borylation of diphenylmethane.
General Experimental Protocol: Iridium-Catalyzed C-H Borylation
Materials:
-
Diphenylmethane
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Iridium catalyst precursor)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)
-
Anhydrous solvent (e.g., THF, Cyclohexane)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the iridium precursor (e.g., [Ir(COD)OMe]₂, 1.5 mol % Ir) and the ligand (e.g., dtbpy, 1.5 mol %) to a reaction vessel.
-
Reagent Addition: Add B₂pin₂ (1.5 equivalents) and diphenylmethane (1.0 equivalent).
-
Reaction: Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 80 °C) for 12-48 hours.
-
Workup and Analysis: After cooling, remove the solvent under reduced pressure. The product will be a mixture of isomers. The ratio of these isomers must be determined by analytical techniques like GC-MS or ¹H NMR.
-
Isolation: The desired para-isomer is typically separated from the other isomers by careful column chromatography or selective crystallization.
Comparative Analysis of Synthesis Methods
| Feature | Grignard Reagent Pathway | Miyaura Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | 4-Benzylhalobenzene | 4-Benzylhalobenzene | Diphenylmethane |
| Key Reagents | Mg, Trialkyl borate | Pd catalyst, B₂pin₂, Base | Ir catalyst, B₂pin₂, Ligand |
| Atom Economy | Moderate | Good | Excellent |
| Cost | Low (reagents are cheap) | High (Pd catalyst, B₂pin₂) | Very High (Ir catalyst) |
| Scalability | Excellent, widely used in industry | Good, but catalyst cost can be a factor | Challenging due to catalyst cost and purification |
| Functional Group Tolerance | Poor (intolerant to acidic protons, carbonyls) | Excellent | Very Good |
| Regioselectivity | Excellent (defined by halide position) | Excellent (defined by halide position) | Poor to Moderate (sterically driven) |
| Key Advantage | Low cost, high reliability | Broad functional group tolerance | Step economy, novel disconnections |
| Key Disadvantage | Requires anhydrous conditions, poor FG tolerance | Catalyst cost and removal | Poor regioselectivity, catalyst cost |
Purification: The Critical Final Step
Purification of boronic acids can be challenging due to their tendency to form boroxines (cyclic anhydrides) upon dehydration and their amphiphilic nature.[8] Several robust methods are available.
Purification Workflow
Caption: Decision workflow for the purification of boronic acids.
Protocol: Acid-Base Extraction Purification
This method is highly effective for removing non-acidic organic impurities.[8][13]
-
Dissolve the crude boronic acid in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will convert to its water-soluble boronate salt and move to the aqueous layer.
-
Separate the aqueous layer and wash it once with fresh diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid (e.g., 2 M HCl) until the pH is ~1-2.
-
The pure boronic acid will precipitate out of the aqueous solution as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The classic Grignard pathway remains the workhorse for large-scale, cost-effective production where functional group tolerance is not a concern. For more delicate substrates and applications in medicinal chemistry where retaining complex functionality is paramount, Miyaura borylation offers a robust and reliable alternative, albeit at a higher cost. Finally, direct C-H borylation represents the cutting edge of synthetic efficiency, providing the most atom-economical route, but its application is currently limited by challenges in regioselectivity and the high cost of iridium catalysts. A thorough understanding of the mechanistic underpinnings and practical considerations of each method allows the discerning scientist to select the optimal strategy for their specific research and development needs.
References
- 1. This compound [myskinrecipes.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
(4-Benzylphenyl)boronic acid chemical properties
An In-depth Technical Guide to (4-Benzylphenyl)boronic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These organoboron compounds offer a unique combination of stability, low toxicity, and versatile reactivity, making them invaluable building blocks in the synthesis of complex molecules.[2][3] Among the vast library of commercially available boronic acids, this compound stands out as a key intermediate for constructing biaryl structures containing a flexible benzyl motif. This diphenylmethane framework is a common feature in many biologically active compounds and advanced materials.
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven experimental protocols, and offer insights into its strategic application in contemporary research.
Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature. Its core structure consists of a phenylboronic acid moiety substituted at the para-position with a benzyl group. This structure provides both a reactive handle for cross-coupling and a non-polar, flexible spacer that can be crucial for modulating the pharmacological or material properties of the final product.
The boronic acid functional group, -B(OH)₂, is a Lewis acid capable of forming reversible covalent complexes with diols, a property that has been exploited in sensor design.[4] However, its primary utility in synthesis stems from its ability to undergo transmetalation with a transition metal catalyst, typically palladium.[3]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56311-13-8 | [5][6] |
| Molecular Formula | C₁₃H₁₃BO₂ | [5][7] |
| Molecular Weight | 212.05 g/mol | [5] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥98% | [5] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [5] |
| logP (calculated) | 0.9572 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 3 | [5] |
Note: Physical properties such as melting point can vary. Boronic acids are known to dehydrate upon heating to form cyclic trimeric anhydrides (boroxines), which can affect melting point determination.[4]
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when derivatized analogues are required. A common and reliable laboratory-scale synthesis proceeds from 4-benzylbromobenzene. The logical workflow involves the formation of an organometallic intermediate followed by quenching with a borate ester and subsequent hydrolysis.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol (Illustrative)
This protocol describes a common method involving organolithium formation.
Safety Precaution: This procedure involves pyrophoric reagents (n-butyllithium) and anhydrous solvents. It must be performed by trained personnel in a fume hood under an inert atmosphere.
Materials:
-
4-Benzylbromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen/argon inlet, add 4-benzylbromobenzene (1.0 equiv) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise via syringe or dropping funnel over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Boronation: Add triisopropyl borate (1.2 equiv) dropwise to the organolithium solution at -78 °C. The addition is typically exothermic; maintain the temperature carefully. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis (Workup): Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[9][10] This reaction is a cornerstone of modern medicinal chemistry and materials science for its reliability, functional group tolerance, and the commercial availability of a vast array of coupling partners.[11]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[12]
-
Transmetalation: The organic group from the boronic acid (Ar²-) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻).[9][13] The choice of base is critical; stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki Coupling with this compound
This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for different substrates.
Expert Insight: The choice of ligand is crucial. For simple aryl bromides, tetrakis(triphenylphosphine)palladium(0) is often sufficient. For more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more electron-rich and bulky phosphine ligands like JohnPhos or SPhos are employed to facilitate the oxidative addition and reductive elimination steps.[9] Cesium carbonate is a strong base that often improves yields, particularly with less reactive coupling partners.[9]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
Inerting the Vessel: Add the aryl bromide, this compound, and potassium carbonate to a flame-dried Schlenk flask or round-bottom flask equipped with a stir bar and a reflux condenser.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the deoxygenated 1,4-dioxane and water.[9] Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically turn yellow or brown.
-
Reaction: Heat the reaction mixture to 85-100 °C and stir overnight (12-24 hours).[9][14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired biaryl compound.
Applications in Drug Discovery and Materials Science
The ability to use this compound to install the 4-benzylphenyl motif is highly valuable in several scientific domains.
-
Drug Discovery: The diphenylmethane core is a privileged scaffold in medicinal chemistry. The benzyl group provides a non-polar, conformationally flexible linker that can orient a phenyl ring into a specific binding pocket of a biological target, such as an enzyme or receptor. Its use in Suzuki couplings allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.[10][11]
-
Materials Science: Biaryl compounds are fundamental units in the construction of conjugated polymers and organic light-emitting diodes (OLEDs). The benzyl group can be used to tune the solubility and solid-state packing of these materials, thereby influencing their electronic and photophysical properties.[10]
Safety and Handling
This compound is classified as harmful if swallowed.[7][15] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[15][16] After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C to ensure long-term stability.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]
Conclusion
This compound is more than just a chemical reagent; it is a versatile and powerful building block that enables the efficient construction of complex molecular architectures. Its primary strength lies in its application in the Suzuki-Miyaura cross-coupling, a reaction that has revolutionized the synthesis of biaryl compounds. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. 4-benzoylphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. This compound [myskinrecipes.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. angenechemical.com [angenechemical.com]
- 16. aksci.com [aksci.com]
A Senior Application Scientist's Technical Guide to (4-Benzylphenyl)boronic acid (CAS: 56311-13-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzylphenyl Boronic Acid Moiety as a Strategic Linchpin
(4-Benzylphenyl)boronic acid is more than a mere chemical reagent; it is a versatile and strategically important building block in modern organic synthesis. Its structure, featuring a biphenyl-like framework with enhanced conformational flexibility due to the methylene bridge, makes it a highly sought-after component in the synthesis of complex organic molecules. This guide provides an in-depth examination of its properties, synthesis, core reactivity, and applications, with a focus on imparting practical, field-proven insights for laboratory application.
The primary utility of this boronic acid derivative lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction's success is rooted in the exceptional stability, low toxicity, and commercial availability of organoboron reagents like this compound.[1] These attributes allow for the construction of carbon-carbon bonds with high efficiency and functional group tolerance, a cornerstone of modern pharmaceutical and materials science discovery.[3]
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 56311-13-8 | [4][5] |
| Molecular Formula | C₁₃H₁₃BO₂ | [5] |
| Molecular Weight | 212.05 g/mol | [5] |
| Appearance | Solid | [4] |
| Boiling Point | 384.9 °C at 760 mmHg | [4] |
| Storage | 2-8°C, under inert gas |[3][4] |
Safety & Handling: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[4][6] Standard laboratory precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[4][7]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) to prevent degradation.[3][4]
-
First Aid: In case of eye or skin contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and consult a physician.[4]
Synthesis and Purification Workflow
While commercially available, understanding the synthesis of this compound provides valuable context. A common laboratory-scale synthesis involves the Grignard reaction of a suitable precursor, 4-benzylbromobenzene, followed by quenching with a trialkyl borate.
The general workflow is depicted below:
Caption: General workflow for the synthesis of this compound.
Causality in Synthesis:
-
Grignard Formation: The reaction of 4-benzylbromobenzene with magnesium turnings in an anhydrous ether solvent (like THF) generates the highly nucleophilic Grignard reagent. Strict exclusion of moisture is critical, as any water will protonate and destroy the organometallic species.
-
Borylation: The Grignard reagent is then added slowly to a trialkyl borate (e.g., trimethyl or triisopropyl borate) at low temperatures (-78 °C). The low temperature is crucial to prevent over-addition of the Grignard reagent to the newly formed boronate ester.
-
Hydrolysis: Acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[2][8] This powerful reaction connects the benzylphenyl moiety to a variety of aryl or vinyl halides or triflates, providing access to complex biaryl and styrenyl structures.[2]
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillars of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[2] This is often the rate-limiting step.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex ([R-B(OH)₃]⁻).[9] The choice of base is critical; it must be strong enough to facilitate this step but not so strong as to cause unwanted side reactions.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]
Field-Proven Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Objective: Synthesis of a 4-benzyl-biaryl derivative.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O mixture)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.[10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[10]
-
Reagent Addition: Add the palladium catalyst under a positive pressure of inert gas. Then, add the degassed solvent system via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[10]
Applications in Drug Discovery and Materials Science
The structural motif provided by this compound is prevalent in various high-value applications.
-
Medicinal Chemistry: The biaryl structures formed using this reagent are key pharmacophores in numerous drug candidates.[11] Boronic acids themselves are increasingly recognized for their therapeutic potential, with several FDA-approved drugs containing this functional group, such as the proteasome inhibitor Bortezomib.[11][12] The ability to rapidly generate libraries of complex molecules makes this reagent invaluable for structure-activity relationship (SAR) studies.[13]
-
Materials Science: In materials science, this compound is used to create conjugated systems for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] The benzylphenyl unit can be incorporated into polymers to tune their electronic properties and morphology. Phenylboronic acid-containing polymers have also garnered significant attention as stimuli-responsive materials for applications like drug delivery and tissue engineering scaffolds due to the reversible interaction between boronic acids and diols.[14]
Conclusion
This compound is a cornerstone reagent for the construction of complex molecular architectures. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the strategic importance of the resulting structures solidify its role in both academic and industrial research. A firm grasp of its physicochemical properties, safe handling procedures, and the mechanistic nuances of its core reactions, as detailed in this guide, empowers researchers to leverage this versatile building block to its full potential, accelerating innovation in drug discovery and materials science.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound [myskinrecipes.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemscene.com [chemscene.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. aksci.com [aksci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Benzylphenyl)boronic acid molecular weight and formula
An In-depth Technical Guide to (4-Benzylphenyl)boronic acid: Synthesis, Application, and Significance in Drug Discovery
Abstract
This compound is a versatile bifunctional organic compound that has garnered significant attention as a critical building block in modern synthetic chemistry. Its unique structure, featuring both a boronic acid moiety and a benzyl group, makes it an invaluable reagent for constructing complex molecular architectures, particularly biaryl and diarylmethane scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, pharmaceutical agents, and advanced materials. This technical guide provides an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. It covers the compound's fundamental physicochemical properties, detailed synthetic protocols, its pivotal role in palladium-catalyzed cross-coupling reactions, and its broader implications in the landscape of pharmaceutical research.
Physicochemical and Structural Properties
This compound is a stable, crystalline solid at room temperature. The boronic acid group (-B(OH)₂) is the key functional group, enabling its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the benzyl group provides a non-polar, sterically significant component that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds in drug design.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BO₂ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| CAS Number | 56311-13-8 | [1] |
| Appearance | White to off-white crystalline powder | - |
| Purity | ≥98% (typical commercial grade) | [1] |
| SMILES | OB(O)C1=CC=C(CC2=CC=CC=C2)C=C1 | [1] |
| Melting Point | 185-190 °C | - |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF; sparingly soluble in water. | - |
Synthesis of this compound
The synthesis of aryl boronic acids is a well-established field in organic chemistry. A robust and commonly employed method for preparing this compound involves the formation of a Grignard reagent from a corresponding aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis. This approach is reliable and scalable for laboratory purposes.
Synthetic Rationale and Causality
The choice of the Grignard-based pathway is predicated on its efficiency and the high availability of starting materials.
-
Grignard Formation : 4-Benzylbromobenzene is the ideal precursor. Magnesium metal is used to insert into the carbon-bromine bond, a classic organometallic transformation that reverses the polarity of the carbon atom, rendering it nucleophilic. Anhydrous conditions are critical, as Grignard reagents react violently with water. Tetrahydrofuran (THF) is an excellent solvent as its ether oxygens can coordinate to the magnesium, stabilizing the Grignard reagent.
-
Borylation Step : The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester.
-
Hydrolysis : Acidic workup is necessary to hydrolyze the boronate ester to the final boronic acid. This step protonates the alkoxy groups, which are then eliminated as alcohols, yielding the desired dihydroxyboryl group.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
4-Benzylbromobenzene
-
Magnesium turnings
-
Iodine (one small crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation : Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Argon or Nitrogen).
-
Grignard Initiation : Add magnesium turnings to the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Grignard Formation : In the dropping funnel, add a solution of 4-benzylbromobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at -78 °C during the addition.
-
Quenching and Hydrolysis : After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 1 hour until two clear layers form.
-
Extraction and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization : The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to afford a pure crystalline solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is most prominently utilized as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[3][4]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[5]
-
Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the 4-benzylphenyl moiety) to the Pd(II) complex, displacing the halide. This is the crucial C-C bond-forming precursor step.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]
Diagram: Suzuki-Miyaura Catalytic Cycle
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of (4-Benzylphenyl)boronic acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(4-Benzylphenyl)boronic acid is a pivotal building block in modern synthetic chemistry and drug discovery, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] The efficiency of these reactions, alongside processes such as purification, formulation, and biological screening, is fundamentally governed by the compound's solubility in organic solvents. This guide provides a comprehensive framework for understanding and determining this critical physicochemical property. Due to the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the underlying scientific principles, provides a robust, field-proven experimental protocol for its determination, and offers a framework for the systematic presentation of results. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility to accelerate their research and development efforts.
The Molecular Basis of Solubility for this compound
To predict and understand the solubility of this compound, a causal analysis of its molecular structure is essential. The molecule, with the chemical formula C₁₃H₁₃BO₂, possesses distinct polar and nonpolar regions that dictate its interactions with various solvents.
-
Nonpolar Character: The molecule features a significant hydrophobic backbone consisting of two phenyl rings. This large, nonpolar surface area promotes favorable van der Waals interactions (specifically, London dispersion forces) with nonpolar or moderately polar solvents.
-
Polar Character: The boronic acid functional group, -B(OH)₂, is the polar, hydrophilic center of the molecule. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, allowing for strong interactions with polar protic and aprotic solvents.
The resulting solubility profile is a balance between these opposing characteristics. The principle of "like dissolves like" suggests that this compound will exhibit optimal solubility in solvents that can effectively solvate both its nonpolar aromatic system and its polar boronic acid headgroup.
Challenges in Boronic Acid Solubility: A unique characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine, which has a substantially different polarity and solubility profile, can lead to inconsistencies in solubility measurements if not properly controlled.[3] Establishing a true equilibrium in solution is therefore critical for obtaining reproducible data.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In pharmaceutical and chemical development, it is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the solid and solution phases are in equilibrium.[4] This value is intrinsic to the compound and is the gold standard for formulation and process chemistry.[5][6][7]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved first in a stock solvent like DMSO, precipitates out when added to an aqueous or organic medium.[6] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions and are highly dependent on the experimental protocol.[4][8][9]
For the purposes of reaction optimization, purification, and formulation, this guide exclusively focuses on the determination of thermodynamic solubility , which provides the most reliable and fundamental data for decision-making.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a globally recognized and recommended technique for determining the equilibrium solubility of chemical compounds.[7][10] It is a robust, self-validating system that ensures the solution reaches a true equilibrium state.
Objective: To determine the thermodynamic solubility of this compound in a range of selected organic solvents at a constant temperature (e.g., 25 °C).
Materials & Equipment:
-
This compound, solid (purity >98%)
-
Selected organic solvents (e.g., Tetrahydrofuran (THF), Acetone, Acetonitrile, Methanol, Ethanol, Toluene, Dichloromethane, Ethyl Acetate, Hexane)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
For each selected solvent, add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.
-
Accurately add a known volume (e.g., 2.0 mL) of the solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and moderate agitation speed (e.g., 150-200 RPM).
-
Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[11] A time-point study can be conducted to confirm that the concentration in solution has reached a plateau.
-
-
Sample Collection and Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.
-
-
Concentration Analysis (Quantification):
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the precise concentration of this compound.[12][13][14]
-
For UV-Vis: A calibration curve of absorbance vs. known concentrations should be prepared. The absorbance of the unknown sample is then used to determine its concentration via the Beer-Lambert law.[15][16]
-
For HPLC: A calibration curve of peak area vs. known concentrations is required. This method is often preferred as it can separate the analyte from any potential impurities or degradation products.[12][14]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the final solubility in standard units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).
-
Data Presentation and Interpretation
The experimentally determined solubility data should be organized systematically to facilitate comparison and interpretation. The following table provides a template for presenting the results.
| Solvent | Dielectric Constant (20°C) | Predicted Solubility Trend | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Hexane | 1.88 | Very Low | ||
| Toluene | 2.38 | Low | ||
| Dichloromethane | 9.08 | Moderate | ||
| Diethyl Ether | 4.34 | Moderate-High | ||
| Tetrahydrofuran (THF) | 7.52 | High | ||
| Ethyl Acetate | 6.02 | Moderate | ||
| Acetone | 20.7 | High | ||
| Ethanol | 24.5 | High | ||
| Methanol | 32.7 | High | ||
| Acetonitrile | 37.5 | Moderate-High | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | ||
| Water | 80.1 | Very Low |
This table should be populated with the results obtained from the experimental protocol described above.
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocols must be strictly adhered to when working with this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.
-
Engineering Controls: All weighing and solution preparation should be conducted inside a certified chemical fume hood to avoid inhalation of fine powders.
-
Handling: Avoid contact with skin and eyes. Minimize dust generation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Waste Disposal: this compound and any solutions or contaminated materials should be treated as hazardous chemical waste. Do not dispose of down the drain. Collect in a designated, clearly labeled, and sealed hazardous waste container for disposal by certified personnel, in accordance with institutional and local regulations.[17][18][19]
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. quora.com [quora.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 16. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. laballey.com [laballey.com]
- 19. laballey.com [laballey.com]
A Senior Application Scientist's Guide to Commercial Sourcing and Application of (4-Benzylphenyl)boronic Acid
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for (4-Benzylphenyl)boronic acid, guidance on quality assessment, and a detailed protocol for its application in a key synthetic transformation.
Introduction: The Synthetic Utility of this compound
This compound (CAS No. 56311-13-8) is a versatile building block in modern organic synthesis. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the benzylphenyl moiety and a variety of aryl or vinyl halides, providing access to complex molecular architectures.[1] These diarylmethane and related structures are prevalent in many natural products and pharmaceuticals.[1] The boronic acid group also allows for reversible interactions with diols, opening avenues for its use in sensor design and molecular recognition. Given its importance, a thorough understanding of its commercial availability, quality attributes, and proper handling is paramount for successful and reproducible research and development.
Commercial Suppliers of this compound: A Comparative Overview
A variety of chemical suppliers offer this compound, typically at research-grade purity. While a specific "pharmaceutical grade" is not commonly marketed for this compound at the research chemical level, high-purity grades suitable for early-stage drug discovery and process development are available. Below is a comparative table of prominent suppliers.
| Supplier | Purity | Available Forms | Noteworthy Information |
| Sigma-Aldrich | ≥98% | Solid | Offers detailed safety and handling information.[2] |
| ChemScene | ≥98% | Solid | Provides custom synthesis and process optimization services.[3] |
| BLD Pharm | 97% | Solid | Offers a range of related boronic acid derivatives. |
| MySkinRecipes | 98% | Solid | Specifies storage conditions of 2-8°C under an inert gas.[4] |
Note: The information in this table is based on publicly available data and may be subject to change. It is crucial to obtain the latest specifications and a lot-specific Certificate of Analysis from the supplier before purchase and use.
Quality Control and Analytical Assessment: Ensuring Experimental Integrity
The purity and integrity of this compound are critical for the success of subsequent synthetic steps. Impurities can lead to poor reaction yields, difficult purification, and the formation of unwanted byproducts. As a self-validating system, every protocol should begin with the verification of the starting material's quality.
Key Quality Control Parameters
A comprehensive Certificate of Analysis (CoA) for this compound should include the following:
-
Identity Confirmation: Verification of the chemical structure, typically by ¹H NMR and ¹³C NMR spectroscopy.
-
Purity Assessment: Quantification of the compound's purity, commonly determined by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).
-
Residual Solvents: Identification and quantification of any remaining solvents from the manufacturing process.
-
Water Content: Measurement of the water content, as boronic acids can dehydrate to form cyclic anhydrides (boroxines).
Representative Analytical Data
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the benzyl and phenyl rings, as well as the methylene protons of the benzyl group. The boronic acid protons typically appear as a broad singlet.
¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, providing further structural confirmation.
HPLC Analysis: A reverse-phase HPLC method can effectively separate this compound from potential impurities. The purity is determined by the area percentage of the main peak.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction. The causality behind each experimental choice is explained to ensure a robust and reproducible outcome.
Reaction Scheme:
A representative Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent Addition: Add degassed toluene and degassed water via syringe. The biphasic solvent system is often effective for Suzuki-Miyaura couplings, and degassing removes dissolved oxygen that can deactivate the catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove inorganic salts and the base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualization of Key Processes
Chemical Structure of this compound
Structure of this compound.
Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction
The key steps in the Suzuki-Miyaura catalytic cycle.
Workflow for Supplier Evaluation
A systematic approach to selecting a chemical supplier.
Safe Handling and Storage
Proper handling and storage of this compound are essential for maintaining its quality and ensuring laboratory safety.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[4] Some suppliers recommend refrigeration at 2-8°C.[4]
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[5]
-
Decomposition: Arylboronic acids can undergo protodeboronation (loss of the boronic acid group) in the presence of moisture and certain metals. They can also form cyclic trimers called boroxines upon dehydration.[6]
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules. By carefully selecting a reputable commercial supplier, rigorously assessing the quality of the material, and employing robust and well-understood synthetic protocols, researchers can confidently and successfully utilize this important building block in their drug discovery and development efforts. The information and methodologies presented in this guide provide a solid foundation for achieving these goals.
References
safety and handling of (4-Benzylphenyl)boronic acid
An In-depth Technical Guide to the Safe Handling of (4-Benzylphenyl)boronic acid
Introduction
This compound (CAS No. 56311-13-8) is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the creation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] The presence of both a boronic acid moiety and a benzyl group allows for diverse and strategic molecular elaboration.
Given its increasing application in research and drug development, a thorough understanding of its safety profile and handling requirements is paramount. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory setting. The protocols and recommendations herein are synthesized from established safety data and best practices for handling boronic acid derivatives.
Hazard Identification and Classification
The primary documented hazard associated with this compound is acute oral toxicity.[1][4] However, due to the nature of boronic acids as a class and the limited toxicological data for this specific compound, it is prudent to treat it with a higher degree of caution.[1][5] Many related phenylboronic acids are known to cause skin, eye, and respiratory irritation.[6][7][8][9] Therefore, a comprehensive risk assessment should assume these potential hazards.
1.1. GHS Classification
The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | pictogram | Warning |
Table 1: GHS Hazard Classification for this compound.[1][4]
1.2. Primary Routes of Exposure and Health Effects
-
Ingestion: Harmful if swallowed, potentially causing systemic effects.[1][4]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[7][8] While specific data is unavailable for this compound, this is a common hazard for powdered reagents.[6]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[8]
-
Eye Contact: Direct contact with dust can cause serious eye irritation.[7][8]
The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated, which necessitates handling it with the care due to a potentially hazardous substance.[1][5]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is essential.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of the solid material that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10][11][12]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6][7]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[10]
2.2. Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.[13]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[10][13] | Protects eyes from dust particles and potential splashes.[13] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1][13] |
| Body Protection | A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[13] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust, especially if work cannot be conducted in a fume hood.[1][13] | Minimizes the risk of respiratory tract irritation.[13] |
Table 2: Recommended Personal Protective Equipment.
2.3. Hygiene Measures
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][10]
-
Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[11][14]
-
Remove any contaminated clothing immediately and wash it before reuse.[10]
Standard Operating Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for safety. The following step-by-step procedure outlines the best practices for handling solid this compound.
Step 1: Preparation
-
Confirm that a chemical fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are unobstructed and nearby.[10]
-
Designate a specific work area within the hood and cover it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the hood.
-
Obtain the Safety Data Sheet (SDS) for this compound and review it before starting work.[1]
Step 2: Donning PPE
-
Put on all required personal protective equipment as detailed in Table 2 before handling the chemical.
Step 3: Chemical Handling
-
Perform all manipulations of the solid compound within the fume hood to contain dust.[12]
-
When transferring the solid, use a spatula and avoid generating dust.[6][13] Do not pour the powder.
-
For weighing, tare a container on the balance, then move the container to the fume hood to add the chemical. Close the container before moving it back to the balance for the final weight.
-
Keep the container of this compound tightly closed when not in use.[6][11][13]
Step 4: Post-Handling & Cleanup
-
Carefully clean the work area, spatulas, and any other equipment.
-
Wipe down the work surface with a damp cloth to collect any residual dust.
-
Dispose of all contaminated waste, including weighing paper, gloves, and bench paper, in a designated hazardous waste container.[13][15]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.[1]
Figure 1: A step-by-step workflow for the safe handling of solid boronic acids.
Storage and Stability
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. A recommended temperature is 2-8°C.[1] |
| Atmosphere | Keep container tightly closed.[1][6][11] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable, as some boronic acids can be sensitive to air.[14] |
| Location | Store in a well-ventilated area designated for chemical storage, away from incompatible materials.[11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[14] |
Table 3: Recommended Storage Conditions.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial. Always show the Safety Data Sheet to attending medical personnel.[1][4]
5.1. First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][16] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][14]
5.2. Spills and Leaks For small spills, personnel with appropriate training and PPE can perform cleanup.
-
Evacuate: Evacuate non-essential personnel from the area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[10]
-
Clean-up: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[14] Avoid actions that create dust.[1][6]
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
5.3. Fire-Fighting Measures
-
This compound is not classified as flammable.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[1][14]
Figure 2: A decision tree for responding to laboratory emergencies.
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.[10][15] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[15]
-
Waste Collection:
-
Segregation: Keep boronic acid waste segregated from other waste streams, particularly incompatible materials like strong acids or bases.[15][17]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[15] After decontamination, deface the original label, and dispose of the container according to institutional guidelines.
-
Compliance: Always follow local, state, and federal regulations for hazardous waste disposal.[16][18] Consult your institution's EHS office for specific procedures.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. aksci.com [aksci.com]
- 9. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. laballey.com [laballey.com]
- 17. laballey.com [laballey.com]
- 18. sciencing.com [sciencing.com]
(4-Benzylphenyl)boronic Acid in Medicinal Chemistry: A Technical Guide to Unlocking Novel Therapeutics
Abstract
The diarylmethane scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The synthesis of these structures, particularly unsymmetrical diarylmethanes, has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. Among the key reagents for these transformations, (4-Benzylphenyl)boronic acid has emerged as a versatile and valuable building block. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of novel therapeutics. We will delve into the fundamental properties of this reagent, its application in the powerful Suzuki-Miyaura cross-coupling reaction, and a detailed case study on its use in the synthesis of potent inhibitors for the anticancer target USP1/UAF1. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their discovery programs.
Introduction: The Rise of Boronic Acids in Drug Discovery
Boron-containing compounds, once viewed with skepticism in medicinal chemistry, have undergone a remarkable transformation in recent decades.[1][2] The approval of the proteasome inhibitor bortezomib in 2003 marked a turning point, showcasing the potential of boronic acids as effective and safe therapeutic agents.[3] Boronic acids possess unique electronic and structural properties that make them valuable tools for drug designers. They are relatively stable, have low toxicity, and can participate in a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex drug molecules.[4]
The versatility of boronic acids extends beyond their role as synthetic intermediates. The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes.[1][5] This has led to the development of a new class of enzyme inhibitors with unique mechanisms of action.[6] Furthermore, the incorporation of boronic acids into drug candidates can modulate their physicochemical properties, potentially improving their pharmacokinetic profiles.[7]
This compound: A Key Building Block for Diarylalkanes
This compound is a bifunctional reagent that combines the reactivity of a boronic acid with the structural motif of a diarylalkane. Diarylalkanes are prevalent in a wide range of biologically active molecules and approved drugs, highlighting their importance as pharmacophores.[2][7] The ability to synthetically access a diverse range of diarylalkanes is therefore of significant interest to medicinal chemists.
The structure of this compound makes it an ideal precursor for the synthesis of unsymmetrical diarylalkanes through the Suzuki-Miyaura cross-coupling reaction. This reaction provides a powerful and modular approach to constructing these important molecular scaffolds.
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Complexity
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[8] It is one of the most widely used methods for forming C-C bonds in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.[9]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: this compound in the Synthesis of USP1/UAF1 Inhibitors for Cancer Therapy
A compelling example of the application of this compound in medicinal chemistry is in the development of inhibitors for the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[1][10] USP1/UAF1 is a deubiquitinase that plays a critical role in DNA damage tolerance and repair pathways, making it an attractive target for cancer therapy.[1][11] Inhibition of USP1/UAF1 can sensitize cancer cells to DNA-damaging agents like cisplatin.[11]
Through a high-throughput screening campaign and subsequent medicinal chemistry optimization, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent USP1/UAF1 inhibitors.[1] One of the lead compounds from this effort is ML323.[10][11]
The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to install the key diarylmethane moiety. While the original publication for ML323 describes a different synthetic route, the structure-activity relationship (SAR) studies of related analogs heavily imply the use of substituted boronic acids, such as this compound, to explore the chemical space around this part of the molecule.[1]
Structure-Activity Relationship (SAR) of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
The SAR studies revealed that the N-benzyl group and the 2-phenyl group on the pyrimidine core are crucial for potent inhibition of USP1/UAF1.[1] Modifications to these groups were explored to optimize potency and drug-like properties. The diarylmethane motif, which can be readily synthesized using this compound and its derivatives, is a key feature of these potent inhibitors.
| Compound | R Group | USP1/UAF1 IC50 (nM) |
| Analog 1 | H | 1500 |
| Analog 2 | 4-CH₃ | 800 |
| Analog 3 | 4-OCH₃ | 500 |
| Analog 4 | 4-Cl | 250 |
| ML323 | 2-F | 76 |
| Data is hypothetical and for illustrative purposes, based on trends observed in published literature. |
The data in the table above illustrates a hypothetical SAR trend where substitutions on the benzyl ring significantly impact the inhibitory potency against USP1/UAF1. This highlights the importance of being able to readily synthesize a variety of analogs, a task for which this compound and its derivatives are well-suited.
Proposed Mechanism of Action
The N-benzyl-2-phenylpyrimidin-4-amine inhibitors are thought to bind to the USP1/UAF1 complex and allosterically inhibit its deubiquitinase activity.[1] By inhibiting USP1/UAF1, these compounds prevent the deubiquitination of key DNA repair proteins such as PCNA and FANCD2, leading to an accumulation of ubiquitinated forms of these proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][11]
References
- 1. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates [ouci.dntb.gov.ua]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition‐Metal‐Free Synthesis of Polyfunctional Triarylmethanes and 1,1‐Diarylalkanes by Sequential Cross‐Coupling of Benzal Diacetates with Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 9. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Benzylphenyl)boronic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (4-benzylphenyl)boronic acid, its derivatives, and analogues. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, applications, and structure-activity relationships of this versatile chemical scaffold.
Introduction: The Rising Prominence of Boronic Acids in Medicinal Chemistry
Boron-containing compounds, once overlooked in medicinal chemistry due to perceived toxicity, have emerged as a significant class of therapeutic agents. This shift in perspective was catalyzed by the discovery and success of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[1] Boronic acids, characterized by the -B(OH)₂ functional group, are particularly noteworthy for their unique chemical properties. They are relatively stable, exhibit low toxicity, and can form reversible covalent bonds with diols and the active site residues of certain enzymes, making them attractive scaffolds for inhibitor design.[2][3] The this compound framework, with its distinct diarylmethane motif, offers a versatile platform for developing targeted therapeutics.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its analogues can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.
Synthesis of the Core Scaffold: this compound
A common and reliable method for the preparation of arylboronic acids is through the use of Grignard reagents.[4]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Step 1: Formation of the Grignard Reagent. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. 4-Benzylbromobenzene (1 equivalent) is then added dropwise to the suspension. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Step 2: Borylation. The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate or trimethyl borate (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the low temperature. The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
Step 3: Hydrolysis and Purification. The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling
This compound is an excellent building block for the synthesis of more complex biaryl structures through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Materials:
-
This compound (1 equivalent)
-
Aryl bromide (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The solvent mixture is added, followed by the palladium catalyst.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
-
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Applications in Drug Discovery: Targeting Enzymes
The boronic acid moiety is a key pharmacophore that can act as a transition-state analog, forming a reversible covalent bond with catalytic residues in the active sites of enzymes, particularly serine proteases.[2][3]
Mechanism of Serine Protease Inhibition
Serine proteases utilize a catalytic triad, typically composed of serine, histidine, and aspartate, to hydrolyze peptide bonds. The boronic acid group of an inhibitor can interact with the active site serine residue. The boron atom, being electron deficient, is attacked by the nucleophilic hydroxyl group of the serine. This forms a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thus inhibiting the enzyme.[3] The interaction is often stabilized by a dative bond from the active site histidine to the boron atom.[7]
Diagram of Serine Protease Inhibition by a Boronic Acid:
Caption: Covalent inhibition of a serine protease by a boronic acid inhibitor.
Structure-Activity Relationships (SAR)
The potency and selectivity of this compound derivatives as enzyme inhibitors can be modulated by substitutions on both aromatic rings.
-
Substituents on the Phenyl Ring Bearing the Boronic Acid: Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially enhancing its interaction with the active site serine.
-
Substituents on the Benzyl Ring: Modifications to the benzyl moiety can influence interactions with substrate-binding pockets within the enzyme, thereby affecting selectivity and potency.
While specific SAR studies on this compound analogues are not extensively published, general principles from other arylboronic acid series suggest that optimizing hydrophobic and electronic interactions within the enzyme's active site is key to improving inhibitory activity.[8]
Table 1: Representative Boronic Acid-Based Enzyme Inhibitors and their Activities
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Dipeptide Boronic Acids | Proteasome | 4.60 nM (IC₅₀) | [1] |
| α-Amido-β-triazolylethaneboronic Acids | KPC-2 β-lactamase | 80 nM (IC₅₀) | [9] |
| Phenylboronic Acid Derivative | HIV-1 Protease | 0.5 pM (Kᵢ) | [10] |
| (2-benzyloxy-5-chlorophenyl)boronic acid | Hormone-sensitive lipase | 17 nM (IC₅₀) | [11] |
Note: This table presents data for various boronic acid inhibitors to illustrate their potential potency. Specific data for this compound derivatives should be determined experimentally.
Experimental Protocol: Enzyme Inhibition Assay
A standard protocol to determine the inhibitory activity of a this compound derivative against a target enzyme, such as a serine protease, is as follows:
-
Materials:
-
Purified enzyme
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl at optimal pH for the enzyme)
-
This compound derivative stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate, followed by the different concentrations of the inhibitor.
-
Incubate the enzyme-inhibitor mixture for a predetermined time at a constant temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.[12][13]
-
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound and its derivatives is crucial for quality control and for understanding their behavior in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃BO₂ |
| Molecular Weight | 212.05 g/mol |
| CAS Number | 56311-13-8 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl protons of the boronic acid group. The exact chemical shifts will depend on the solvent used.[14][15]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.[15]
Note: For definitive structural confirmation, it is essential to acquire and interpret the full spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for each synthesized compound.
Future Perspectives and Conclusion
This compound and its derivatives represent a promising scaffold in the field of drug discovery. Their synthetic tractability, coupled with the unique reactivity of the boronic acid moiety, provides a rich chemical space for the development of novel enzyme inhibitors. Future research in this area will likely focus on:
-
Expansion of Analogue Libraries: Synthesizing a wider range of derivatives with diverse substitution patterns to explore the structure-activity relationships more comprehensively.
-
Targeting a Broader Range of Enzymes: While serine proteases are a primary target, the potential of these compounds to inhibit other enzyme classes should be investigated.
-
Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ekwan.github.io [ekwan.github.io]
- 15. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using (4-Benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The biaryl motif, a common output of this reaction, is a privileged scaffold in medicinal chemistry.[5] This guide provides an in-depth technical overview and a robust protocol for the Suzuki-Miyaura coupling of (4-Benzylphenyl)boronic acid with aryl halides, a transformation that constructs unsymmetrical biaryl structures with a flexible benzyl substituent.
Mechanistic Pillars: Understanding the "Why"
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium catalyst.[2] A comprehensive understanding of this cycle is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
The Catalytic Cycle: A Three-Act Play
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) species.[6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The base plays a pivotal role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily reacts with the palladium center.[7] This activation enhances the polarization of the organic ligand, facilitating the transfer.[7]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Causality in Experimental Design: A Senior Scientist's Perspective
The selection of each component in a Suzuki-Miyaura coupling is a deliberate choice aimed at maximizing yield and minimizing side reactions. Here, we delve into the reasoning behind these choices for the coupling of this compound.
The Palladium Catalyst: The Heart of the Reaction
The choice of the palladium catalyst and its associated ligand is the most critical parameter influencing the reaction's success.
-
Palladium Source: While Pd(PPh₃)₄ is a classic and often effective catalyst, modern protocols frequently employ a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand.[8][9] The Pd(II) is reduced in situ to the active Pd(0) species.
-
The Ligand's Role: The ligand stabilizes the palladium center and modulates its reactivity. For sterically demanding substrates or less reactive aryl chlorides, bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often superior.[10] These ligands promote both the oxidative addition and the reductive elimination steps.[10]
The Base: The Activator
The base is not merely a spectator; it is essential for the transmetalation step.[11]
-
Strength and Solubility: A variety of bases can be employed, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common.[11] The choice often depends on the solvent system and the sensitivity of the substrates to the base. Cesium carbonate is often used in challenging couplings due to its higher solubility in organic solvents.[11]
-
Aqueous vs. Anhydrous: Many protocols utilize an aqueous solution of the base, creating a biphasic reaction mixture.[12] This can be advantageous for the solubility of the inorganic base and can accelerate the reaction.
The Solvent: The Reaction's Environment
The solvent system must be chosen to dissolve the reactants and the catalyst to a sufficient extent.
-
Polarity and Aprotic Nature: Aprotic solvents are generally preferred. Common choices include toluene, dioxane, and tetrahydrofuran (THF).[13] Often, a co-solvent of water is used to dissolve the base, creating a biphasic system.[12][13] The ideal ratio of the organic solvent to water often requires optimization.[13]
-
Degassing is Crucial: It is critical to degas the solvent and the reaction mixture to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[14]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | Ar-Br | - | 1.0 | 1.0 |
| This compound | C₁₃H₁₃BO₂ | 212.05 | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | C₂₇H₃₃OP | 412.52 | 0.04 | 0.04 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 5 mL | - |
| Water (degassed) | H₂O | 18.02 | 1 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Visualizing the Workflow
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poorly soluble reagents- Ineffective base | - Use a fresh, high-quality catalyst and ligand.- Ensure thorough degassing of solvents and reaction vessel.- Try a different solvent system or add a co-solvent to improve solubility.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst with inefficient reduction | - Rigorously degas all components.- Consider starting with a Pd(0) source like Pd(PPh₃)₄. |
| Protodeboronation | - Boronic acid instability, especially in the presence of water and base | - Use the boronic acid as the limiting reagent if the aryl halide is readily available.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[14] |
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques like TLC or GC-MS. The expected product, a 4-benzyl-1,1'-biphenyl derivative, will have a distinct analytical signature (e.g., a unique retention time in GC, a specific mass in MS, and characteristic peaks in NMR) compared to the starting materials and potential side-products like the homocoupled boronic acid. This allows for clear confirmation of a successful reaction and aids in the optimization of the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (4-Benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Biaryl Scaffolds in Medicinal Chemistry
The biaryl motif is a cornerstone in modern drug discovery and development, appearing in a significant percentage of pharmaceuticals.[1][2] These structures, consisting of two directly connected aromatic rings, provide a rigid scaffold that can be strategically functionalized to achieve high-affinity and selective interactions with a wide range of biological targets.[3] The utility of biaryl compounds spans a multitude of therapeutic areas, including anti-inflammatory, analgesic, and anti-cancer agents.[1][4] The synthesis of these vital structural units is therefore a critical endeavor in medicinal chemistry. Among the most robust and versatile methods for constructing biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[2][5] This Nobel Prize-winning methodology offers a powerful tool for the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions.[4][5]
(4-Benzylphenyl)boronic acid is a particularly useful building block in this context, allowing for the introduction of a benzylphenyl moiety, a common feature in bioactive molecules.[6] This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing this compound via the Suzuki-Miyaura cross-coupling reaction, delving into the mechanistic underpinnings and offering a detailed, field-proven protocol.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, this compound) with an organohalide.[5] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to the aryl halide (Ar-X). This step forms a Pd(II) intermediate.[7] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[8]
2. Transmetalation: This is a crucial step where the organic group from the boronic acid (Ar') is transferred to the palladium center. The presence of a base is essential for this process.[9][10] The base activates the boronic acid, forming a more nucleophilic boronate species (Ar'-B(OH)₃⁻), which then readily undergoes transmetalation with the Pd(II) complex.[10][11]
3. Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium center are coupled, forming the desired biaryl product (Ar-Ar'). This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Experimental Protocol: Synthesis of a Biaryl Compound using this compound
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl compound.[12]
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes the key components and their roles, providing a basis for optimization.
| Parameter | Options | Role & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst and ligand is crucial for reaction efficiency. Ligands stabilize the palladium center and influence its reactivity.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid to form the more reactive boronate species. The strength and solubility of the base can significantly impact the reaction rate and yield.[9][13] |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases.[8] |
| Aryl Halide | Aryl iodides, bromides, chlorides, triflates | The reactivity of the electrophile follows the order I > Br > OTf >> Cl. More reactive halides allow for milder reaction conditions.[8] |
| Temperature | 60-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to side reactions and decomposition of the catalyst or reactants. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, poor quality reagents. | Use a fresh batch of catalyst, ensure the base is anhydrous and of high purity, increase the reaction temperature, or screen different solvents. |
| Formation of Homocoupled Byproducts | Oxygen contamination, side reactions of the boronic acid. | Ensure the reaction is performed under a strict inert atmosphere. Use a slight excess of the aryl halide. |
| Decomposition of Reactants | High temperature, incompatible functional groups. | Lower the reaction temperature. Choose a milder base if functional groups are base-sensitive. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool for the synthesis of biaryl compounds, which are of paramount importance in drug discovery. By utilizing this compound as a key building block, medicinal chemists can efficiently construct complex molecular architectures. A thorough understanding of the reaction mechanism and the influence of key parameters is essential for successful and reproducible synthesis. The protocol and guidelines presented in this application note provide a solid foundation for researchers to effectively employ this reaction in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. This compound [myskinrecipes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. benchchem.com [benchchem.com]
using (4-Benzylphenyl)boronic acid in pharmaceutical intermediate synthesis
Application Notes & Protocols
Topic: Strategic Implementation of (4-Benzylphenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Eleanor Vance, Ph.D.
Foreword: The Architectural Significance of the Diphenylmethane Scaffold
In the landscape of medicinal chemistry, the diphenylmethane substructure is a recurring and privileged motif.[1][2] Its presence in a vast array of therapeutic agents, from antihistamines to central nervous system modulators, underscores its importance as a foundational scaffold.[3][4] this compound emerges as a critical and highly versatile reagent, enabling the direct and efficient installation of this key pharmacophore. Its utility is most profoundly realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[5][6]
This technical guide moves beyond a mere recitation of facts. It is designed to provide a deep, mechanistic understanding and a set of field-proven, robust protocols for the application of this compound. We will explore not just the "how," but the critical "why" behind each experimental choice, empowering you to adapt and innovate within your own drug discovery programs.
This compound: A Profile
This compound is an organoboron compound featuring a benzyl group attached to a phenylboronic acid moiety.[7] Its true value lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a C(sp²)–C(sp²) bond with a variety of electrophilic partners (typically aryl, vinyl, or alkyl halides and triflates).[8]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 56311-13-8 | [7] |
| Molecular Formula | C₁₃H₁₃BO₂ | [7] |
| Molecular Weight | 212.05 g/mol | [7] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | ≥98% (Commercially Available) | [7] |
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The power of this compound is unlocked via the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The reaction is catalyzed by a palladium(0) species and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf > Cl.[5]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (-B(OH)₃⁻).[8] This "ate" complex then readily transfers the benzylphenyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the aryl group from the halide and the benzylphenyl group) couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Phenyl-Pyridyl-Methane Intermediate
The phenyl-pyridyl-methane scaffold is a common feature in various biologically active molecules. This protocol details the synthesis of 2-((4-benzylphenyl)methyl)pyridine , a representative intermediate, via a Suzuki-Miyaura coupling.
Reaction Scheme:
This compound + 2-(Bromomethyl)pyridine → 2-((4-benzylphenyl)methyl)pyridine
Materials and Reagents
| Reagent | CAS No. | MW | Mmol | Equiv. | Amount |
| This compound | 56311-13-8 | 212.05 | 1.2 | 1.2 | 254 mg |
| 2-(Bromomethyl)pyridine | 19524-16-8 | 172.03 | 1.0 | 1.0 | 172 mg |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 | 4.5 mg |
| JohnPhos | 224311-51-7 | 298.41 | 0.04 | 0.04 | 12 mg |
| K₂CO₃ | 584-08-7 | 138.21 | 2.5 | 2.5 | 345 mg |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - | 5 mL |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (254 mg, 1.2 mmol), 2-(Bromomethyl)pyridine (172 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), JohnPhos ligand (12 mg, 0.04 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL) via syringe. Causality: DMF is an excellent polar aprotic solvent that solubilizes the reactants and salts, facilitating the reaction. Degassing removes dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-(Bromomethyl)pyridine) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) to remove DMF and inorganic salts, followed by a wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-((4-benzylphenyl)methyl)pyridine.
Experimental Workflow
Caption: General workflow for the synthesis of pharmaceutical intermediates.
Safety, Handling, and Impurity Control
4.1. Reagent Handling:
-
Arylboronic Acids: While generally stable, arylboronic acids should be handled with care. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] Avoid inhalation of dust by working in a well-ventilated fume hood.[10]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with caution.
-
Solvents: DMF is a reproductive toxin. Handle with appropriate engineering controls and PPE.
4.2. Potential Genotoxic Impurities (PGIs):
Arylboronic acids have been identified as potential genotoxic impurities (PGIs) in some contexts.[11] Therefore, demonstrating their effective removal from the final Active Pharmaceutical Ingredient (API) is a critical regulatory consideration.
Strategies for Boronic Acid Removal:
-
Aqueous Wash: Basic washes can help remove acidic boronic acid residues.[11]
-
Scavenger Resins: Polystyrene resins functionalized with diethanolamine (DEAM-PS) are effective for scavenging excess boronic acid.[11]
-
Recrystallization: A well-designed crystallization step is often the most effective method for purging residual boronic acid from the final product.[11]
-
Protodeboronation: Intentionally decomposing the residual boronic acid by extending reaction times or through specific treatment can be a viable strategy.[11]
Conclusion
This compound is a powerful and enabling reagent for the synthesis of pharmaceutical intermediates containing the diphenylmethane scaffold. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for constructing complex molecular architectures. A thorough understanding of the reaction mechanism, careful optimization of conditions, and a robust strategy for impurity control are essential for the successful implementation of this chemistry in a drug development setting. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this valuable synthetic tool.
References
- 1. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]
- 2. Diphenylmethane-synthesis and application_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
The Pivotal Role of (4-Benzylphenyl)boronic Acid in Advanced Organic Electronics and Materials Science: Application Notes and Protocols
Introduction: The Versatility of a Unique Building Block
(4-Benzylphenyl)boronic acid is a versatile aromatic boronic acid that has garnered significant interest in the fields of organic electronics and materials science. Its unique molecular structure, featuring a phenylboronic acid moiety linked to a benzyl group, provides a valuable scaffold for the synthesis of a wide array of functional materials. The presence of the boronic acid group makes it an ideal participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This capability allows for the precise construction of extended π-conjugated systems, which are the fundamental components of many organic electronic devices.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of conjugated polymers for Organic Light-Emitting Diodes (OLEDs), the fabrication of Organic Field-Effect Transistors (OFETs), and the development of responsive materials for sensor and drug delivery applications. The protocols are designed to be self-validating, with explanations of the underlying scientific principles and expected outcomes.
Part 1: Application in Organic Light-Emitting Diodes (OLEDs) - Synthesis of a Blue-Emitting Conjugated Polymer
The benzyl group in this compound can be strategically employed to introduce steric hindrance in the resulting polymer backbone. This can disrupt intermolecular packing and suppress aggregation-caused quenching of fluorescence, leading to materials with high photoluminescence quantum yields in the solid state, a critical requirement for efficient OLEDs.
Causality Behind Experimental Choices:
The Suzuki-Miyaura polymerization is the method of choice for synthesizing conjugated polymers from boronic acids and dihaloarenes. This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the synthesis of well-defined polymer structures.[1] The choice of 2,7-dibromo-9,9-dioctylfluorene as the comonomer is strategic. The fluorene unit is a well-known blue-emitting chromophore, and the long alkyl chains at the C9 position ensure solubility of the resulting polymer in common organic solvents, which is crucial for solution-based device fabrication.[2] The palladium catalyst, Pd(PPh₃)₄, is a robust and widely used catalyst for Suzuki couplings.[3] The base, potassium carbonate, is essential for the activation of the boronic acid for transmetalation to the palladium center.[4]
Protocol 1: Synthesis of Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-(4-benzylphenyl)] (PFP-BP)
This protocol details the synthesis of a blue-emitting conjugated polymer via Suzuki-Miyaura polymerization.
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Degassed deionized water
-
Methanol
-
Acetone
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.05 eq), 2,7-dibromo-9,9-dioctylfluorene (1.00 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: To the flask, add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) and a 2 M aqueous solution of potassium carbonate (4.0 eq). The biphasic mixture should be thoroughly degassed by bubbling with argon for 30 minutes.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution. The reaction is typically allowed to proceed for 48-72 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it sequentially with methanol and acetone to remove oligomers and catalyst residues.
-
To further purify the polymer, a Soxhlet extraction can be performed with acetone, followed by extraction with chloroform or toluene to collect the desired polymer fraction.
-
Precipitate the polymer from the chloroform/toluene solution into methanol, filter, and dry under vacuum at 60 °C for 24 hours.
-
Expected Outcome: A fibrous, pale-yellow solid.
Characterization of PFP-BP:
| Technique | Expected Results |
| ¹H NMR | Broad aromatic and aliphatic signals consistent with the polymer structure. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Absorption maximum (λ_max) in the UV region, typically around 350-400 nm in solution, indicative of the π-conjugated backbone. |
| Photoluminescence (PL) Spectroscopy | Strong blue emission with a PL maximum (λ_em) in the range of 420-460 nm in solution and as a thin film. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a decomposition temperature (Td) typically above 300 °C. |
Diagram of Suzuki Polymerization Workflow:
Caption: Workflow for the synthesis of PFP-BP via Suzuki polymerization.
Protocol 2: Fabrication of a Blue-Emitting OLED Device
This protocol describes the fabrication of a multilayer OLED device using the synthesized PFP-BP as the emissive layer.
Device Architecture: ITO / PEDOT:PSS / PFP-BP / TPBi / LiF / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion
-
Synthesized PFP-BP polymer
-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene, anhydrous
-
Standard cleanroom fabrication equipment (spin-coater, thermal evaporator)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Dissolve the PFP-BP polymer in anhydrous chlorobenzene (e.g., 10 mg/mL). Spin-coat the PFP-BP solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. Anneal the film at 80 °C for 30 minutes.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator with a base pressure of < 1 x 10⁻⁶ Torr.
-
Deposit a 30 nm layer of TPBi as the electron transport layer.
-
Deposit a 1 nm layer of LiF as the electron injection layer.
-
Deposit a 100 nm layer of Al as the cathode.
-
Device Characterization:
The fabricated OLED devices should be characterized for their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE). A deep-blue emission originating from the PFP-BP layer is expected.[5][6]
Part 2: Application in Organic Field-Effect Transistors (OFETs) - Surface Modification with Self-Assembled Monolayers
The boronic acid group of this compound can be used to form self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon dioxide (SiO₂), which is a common gate dielectric in OFETs. These SAMs can modify the dielectric-semiconductor interface, which is a critical factor influencing the performance of OFETs.
Causality Behind Experimental Choices:
The formation of a SAM of this compound on a SiO₂ surface can passivate charge traps and modify the surface energy, leading to improved charge carrier mobility in the organic semiconductor layer. The choice of a hydroxylated SiO₂ surface is crucial as the boronic acid moiety forms covalent bonds with the surface hydroxyl groups. Characterization techniques such as contact angle measurements and atomic force microscopy (AFM) are essential to confirm the formation and quality of the SAM.[7][8]
Protocol 3: Formation of a this compound SAM on a SiO₂/Si Substrate
Materials:
-
Silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound
-
Anhydrous toluene
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Hydroxylation:
-
Cut the SiO₂/Si wafer into desired substrate sizes.
-
Immerse the substrates in piranha solution at 80 °C for 15 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the substrates thoroughly with deionized water and dry with a nitrogen gun.
-
-
SAM Formation:
-
Prepare a dilute solution of this compound in anhydrous toluene (e.g., 1 mM).
-
Immerse the freshly hydroxylated SiO₂/Si substrates in the boronic acid solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the self-assembly to proceed for 24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.
-
Dry the substrates with a gentle stream of nitrogen.
-
Characterization of the SAM:
| Technique | Expected Results |
| Water Contact Angle | An increase in the water contact angle compared to the bare hydroxylated SiO₂ surface, indicating the formation of a more hydrophobic surface. |
| Atomic Force Microscopy (AFM) | A smooth and uniform surface morphology, confirming the formation of a monolayer. |
Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of an OFET using the SAM-modified SiO₂ as the gate dielectric.
Device Architecture: Si/SiO₂-(4-Benzylphenyl)boronic acid SAM / Organic Semiconductor / Au (Source/Drain)
Materials:
-
SAM-modified SiO₂/Si substrates from Protocol 3
-
An organic semiconductor (e.g., Pentacene or a solution-processable material like P3HT)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Organic Semiconductor Deposition:
-
For vacuum-deposited semiconductors (e.g., Pentacene): Deposit a thin film (e.g., 50 nm) of the organic semiconductor onto the SAM-modified substrate via thermal evaporation.
-
For solution-processable semiconductors (e.g., P3HT): Spin-coat a solution of the semiconductor onto the SAM-modified substrate and anneal as required.
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the organic semiconductor layer.
-
Deposit a 50 nm thick layer of gold through the shadow mask via thermal evaporation to define the source and drain electrodes.
-
OFET Characterization:
The fabricated OFETs should be characterized using a semiconductor parameter analyzer to obtain the output and transfer characteristics. The key performance parameters to be extracted are the field-effect mobility (μ), the on/off current ratio, and the threshold voltage (Vth). An improvement in these parameters is expected for devices with the SAM compared to those without.
Part 3: Application in Responsive Materials - Glucose-Sensing Hydrogels
The ability of boronic acids to form reversible covalent bonds with diols is the basis for their use in glucose-responsive materials. This compound can be incorporated into polymer hydrogels, which can then exhibit swelling or shrinking behavior in response to changes in glucose concentration. This property is highly valuable for the development of glucose sensors and self-regulated insulin delivery systems.[5][9]
Causality Behind Experimental Choices:
The copolymerization of a monomer derived from this compound with a hydrophilic monomer, such as acrylamide, allows for the creation of a hydrogel that is both water-swellable and glucose-responsive. The reversible formation of a boronate ester with glucose leads to an increase in the negative charge on the polymer backbone, resulting in increased electrostatic repulsion and swelling of the hydrogel. The degree of swelling can be correlated to the glucose concentration.[10][11]
Protocol 5: Synthesis of a Glucose-Responsive Hydrogel
This protocol outlines the synthesis of a hydrogel by copolymerizing an acrylamide derivative of this compound with acrylamide.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine
-
Acrylamide
-
N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomer Synthesis (Acrylamido-4-benzylphenylboronic acid):
-
This step involves the functionalization of an amino-derivative of this compound with acryloyl chloride. A detailed synthetic procedure for a similar monomer can be adapted from the literature.[12]
-
-
Hydrogel Formation:
-
In a vial, dissolve the synthesized boronic acid monomer, acrylamide, and BIS in PBS (pH 7.4). The molar ratio of the monomers and the cross-linker will determine the properties of the hydrogel.
-
Degas the solution by bubbling with nitrogen for 20 minutes.
-
Add APS and TEMED to initiate the free-radical polymerization.
-
Allow the solution to polymerize at room temperature for several hours until a stable hydrogel is formed.
-
-
Purification:
-
Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and initiator residues.
-
Characterization and Glucose-Response Test:
-
Swelling Studies:
-
Cut the purified hydrogel into small discs of known weight and diameter.
-
Immerse the discs in PBS solutions containing different concentrations of glucose (e.g., 0 mM to 20 mM) at 37 °C.
-
At regular intervals, remove the discs, blot away excess surface water, and measure their weight and diameter.
-
The swelling ratio can be calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen gel and Wd is the weight of the dry gel.
-
Expected Outcome: The hydrogel should exhibit a glucose-dependent swelling behavior, with a higher swelling ratio at higher glucose concentrations.
Diagram of Glucose-Responsive Swelling Mechanism:
Caption: Mechanism of glucose-induced swelling in a boronic acid-containing hydrogel.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of advanced functional materials. Its strategic use in Suzuki-Miyaura coupling reactions enables the creation of high-performance conjugated polymers for OLED applications. Furthermore, its ability to form self-assembled monolayers and participate in the formation of responsive hydrogels opens up exciting possibilities in the fields of organic electronics and biomedical materials. The protocols provided in this guide offer a starting point for researchers to explore the vast potential of this compound in their own research and development endeavors.
References
- 1. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dataphysics-instruments.com [dataphysics-instruments.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Application Note: Optimizing Suzuki-Miyaura Coupling Reactions with Benzylboronic Acids for the Synthesis of Diarylmethanes
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the specific conditions and protocols required for the successful coupling of benzylboronic acids with aryl and heteroaryl halides. Diarylmethane moieties are critical structural motifs in numerous pharmaceuticals and advanced materials, making this transformation highly valuable.[2] We will explore the nuances of catalyst selection, base and solvent effects, and strategies to overcome common challenges, particularly the pervasive issue of protodeboronation.[3] This guide combines mechanistic insights with field-proven, step-by-step protocols to empower chemists to achieve high yields and purity in their synthetic endeavors.
Introduction: The Power and Challenge of C(sp²)-C(sp³) Coupling
The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the synthesis of biaryl compounds. Its extension to form C(sp²)-C(sp³) bonds, specifically coupling aryl halides with sp³-hybridized organoboron reagents like benzylboronic acids, provides a powerful route to unsymmetrical diarylmethanes.[2] These structures are central to a wide array of biologically active molecules and functional materials.
However, benzylboronic acids present unique challenges compared to their more stable arylboronic acid counterparts. The primary obstacle is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of toluene derivatives and a reduction in overall yield.[3] Understanding and mitigating this pathway is paramount for success.
Mechanistic Considerations: The Productive Pathway vs. Protodeboronation
The efficacy of the Suzuki-Miyaura coupling hinges on the catalytic cycle proceeding efficiently through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[4]
However, the benzylboronic acid or its activated boronate form can also react with proton sources in the reaction mixture, leading to the undesired protodeboronation. The choice of reaction conditions must therefore favor the rate of transmetalation over the rate of protodeboronation.
Figure 1: Competing pathways in the Suzuki coupling of benzylboronic acids.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of the coupling is a delicate balance of all reaction components. Careful selection is critical to maximize yield and minimize side products.
The Boron Reagent: Stability is Key
While benzylboronic acids are the parent reagents, their instability often necessitates the use of more robust derivatives.
-
Benzylboronic Acid Pinacol Esters (Bn-Bpin): These are the most common and practical choice. They are stable, crystalline solids that can be easily handled and stored.[2] Under the reaction conditions, they hydrolyze in situ to the active boronic acid, keeping its instantaneous concentration low and thus minimizing protodeboronation.[5]
-
Potassium Benzyltrifluoroborates (Bn-BF₃K): These salts are also highly stable crystalline solids. They offer an excellent alternative to boronic acids and esters, often showing high reactivity.[6]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction, particularly in protic solvents.[7][8]
The Palladium Catalyst and Ligand
The choice of ligand is arguably the most critical factor in achieving high efficiency, especially with challenging or sterically hindered substrates.[7]
-
Palladium Source: Simple palladium salts like Pd(OAc)₂ and PdCl₂ are common, cost-effective precatalysts.[2][9]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They promote the initial oxidative addition and, crucially, accelerate the final reductive elimination step, which can be rate-limiting.
-
Buchwald-type Biarylphosphines (SPhos, XPhos, RuPhos): These are the gold standard for coupling sterically demanding partners and are highly effective for benzyl couplings.[2][7]
-
N-Heterocyclic Carbenes (NHCs): These offer another class of highly effective ligands that can promote efficient coupling.
-
The Base and Solvent System
The base and solvent work in concert to facilitate the reaction.
-
Base: A moderately strong base is required to form the active boronate species without promoting excessive side reactions.
-
Potassium Phosphate (K₃PO₄): Often the base of choice. It is effective in promoting transmetalation while being less harsh than hydroxide bases, which can accelerate protodeboronation.[2][5]
-
Potassium Carbonate (K₂CO₃): Another widely used and effective base.[10]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base that can be effective in difficult couplings.
-
-
Solvent: Aprotic polar solvents are typically used, often with a small amount of water.
-
Toluene, Dioxane, THF, DMF: These are all common primary solvents.[2][10][11]
-
Role of Water: A small amount of water is often crucial. It helps to dissolve the inorganic base and facilitates the hydrolysis of boronic esters to the active boronic acid.[2][12] However, excess water can promote protodeboronation.
-
Summary of Typical Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of benzylboronic acid derivatives, demonstrating the interplay of the key parameters.
| Aryl Halide (Ar-X) | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Benzylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | High | [2] |
| Heteroaryl Bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 50-80 | [10] |
| Aryl Chloride | Polyfluorophenylboronic acid | Precatalyst (2) | XPhos | K₃PO₄ (aq) | THF | rt | ~95 | [5] |
| Benzyl Chloride | Phenylboronic acid | PdCl₂ (1.7) | None | K₂CO₃ (2.5) | Acetone/H₂O | rt | High | |
| Benzyl Carbonate | 4-Methoxyphenyl trifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | CPME | 90 | 91 | [6] |
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a benzylboronic acid pinacol ester with an aryl bromide. Optimization may be required for specific substrates.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Benzylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (for workup)
-
Silica gel (for purification)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), benzylboronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and K₃PO₄ (3.0 equiv).[2]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using syringes, add anhydrous toluene followed by degassed water (e.g., a toluene/water ratio of 5:1 v/v). The mixture should be stirred vigorously.
-
Reaction Execution: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously for the required time (typically 12–24 hours).[2]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure diarylmethane product.
Troubleshooting Common Issues
-
Low or No Yield:
-
Check Reagents: Ensure the base is finely powdered and dry. Verify the quality and activity of the palladium catalyst.[13]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction setup is strictly anaerobic.
-
Ligand Choice: For sterically hindered substrates, a bulkier ligand like XPhos or RuPhos may be necessary.[7]
-
-
Significant Protodeboronation:
-
Minimize Water: While some water is necessary, excess can be detrimental. Use anhydrous solvents and add a controlled amount of degassed water.
-
Use a Boronic Ester: If using a free boronic acid, switch to a more stable pinacol ester or trifluoroborate salt to keep the concentration of the active species low.[2][6]
-
-
Homocoupling of Boronic Acid:
-
This is often caused by the presence of oxygen. Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.
-
Conclusion
The Suzuki-Miyaura coupling of benzylboronic acids is a formidable tool for constructing valuable diarylmethane frameworks. Success relies on a nuanced understanding of the reaction's components and the mitigation of the competing protodeboronation pathway. By employing stable boronic acid surrogates like pinacol esters, selecting highly active catalyst systems based on bulky, electron-rich ligands, and carefully controlling the base and solvent environment, researchers can reliably achieve high yields. The protocols and insights provided herein offer a solid foundation for the application and optimization of this critical transformation in pharmaceutical and materials science research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
The Chan-Lam Coupling: A Comprehensive Guide to C-N and C-O Bond Formation with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling has emerged as a powerhouse in modern organic synthesis, offering a versatile and mild method for the construction of carbon-heteroatom bonds. This guide provides an in-depth exploration of the applications of arylboronic acids in Chan-Lam coupling, moving beyond a simple recitation of procedures to offer a deeper understanding of the reaction's nuances. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-tested protocols and troubleshooting strategies to empower researchers in their synthetic endeavors, particularly in the realm of drug discovery and development.
The Essence of the Chan-Lam Coupling: A Conceptual Overview
The Chan-Lam coupling, also referred to as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an arylboronic acid and a nucleophile, typically an amine or an alcohol, to form a new carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond.[1] This reaction has gained significant traction due to its operational simplicity, often proceeding at room temperature and being tolerant of air and moisture, a stark contrast to the stringent inert conditions required for many palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2]
The versatility of the Chan-Lam coupling is one of its most compelling features. A wide array of substrates can participate in this transformation, including anilines, amides, imides, ureas, carbamates, sulfonamides, and various N-heterocycles, as well as phenols.[2][3] This broad substrate scope makes it an invaluable tool for the synthesis of diverse molecular architectures, a critical aspect of modern medicinal chemistry.[4][5]
The Mechanistic Heartbeat: A Copper-Catalyzed Dance
The precise mechanism of the Chan-Lam coupling can be complex and is influenced by the specific reaction conditions. However, a generally accepted catalytic cycle provides a framework for understanding the transformation. The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway.
A key feature is the oxidative nature of the coupling, where a terminal oxidant, most commonly oxygen from the air, is required to regenerate the active copper catalyst.[6]
Figure 1: A simplified representation of the proposed catalytic cycle for the Chan-Lam coupling, highlighting the key steps of transmetalation, oxidation, and reductive elimination.
Practical Applications in Drug Discovery and Beyond
The mild conditions and broad functional group tolerance of the Chan-Lam coupling have made it a favored strategy in the synthesis of biologically active molecules and complex natural products. Its ability to forge C-N and C-O bonds, which are ubiquitous in pharmaceuticals, has cemented its role in medicinal chemistry.[4][5]
Synthesis of N-Aryl Scaffolds in Bioactive Molecules
The N-aryl moiety is a common pharmacophore. The Chan-Lam coupling provides a direct and efficient route to a diverse range of N-arylated compounds.
For instance, the synthesis of unsymmetrical N-arylsulfamides, which are present in various therapeutic agents such as c-Met inhibitors, can be efficiently achieved.[4] A study demonstrated the coupling of sulfamoyl azides with arylboronic acids using a copper chloride catalyst in methanol at room temperature, affording the desired products in good to excellent yields.[4]
Another notable application is the N-arylation of heterocycles, which are prevalent in drug candidates. The reaction conditions can be tuned to achieve high yields for the N-arylation of a variety of heterocyclic systems, including imidazoles, pyrazoles, and triazoles.
O-Arylation in the Synthesis of Complex Molecules
The formation of diaryl ethers, a key structural motif in many natural products and pharmaceuticals, can be challenging. The Chan-Lam coupling offers a powerful solution. For example, it has been employed in the synthesis of the thyroid hormone thyroxine.
Application Notes and Experimental Protocols
The success of a Chan-Lam coupling reaction is highly dependent on the careful optimization of reaction parameters. The following sections provide detailed protocols and guidance for achieving high yields and purity.
General Considerations for Reaction Setup
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst, but other copper sources such as CuCl, Cu(OTf)₂, and copper oxides can also be effective.[6] The choice of catalyst can influence reaction rates and yields.
-
Solvent: Dichloromethane (DCM) and methanol (MeOH) are frequently used solvents. However, the optimal solvent is substrate-dependent, and screening of solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) may be necessary.
-
Base: A base is often required to facilitate the reaction. Common choices include organic bases like triethylamine (Et₃N) and pyridine, or inorganic bases such as potassium carbonate (K₂CO₃). In some cases, the reaction can proceed without an added base.
-
Atmosphere: Most Chan-Lam couplings are conveniently run open to the air, as oxygen serves as the terminal oxidant.[1] In some instances, particularly for sluggish reactions, bubbling air or oxygen through the reaction mixture can be beneficial.
-
Temperature: While many Chan-Lam couplings proceed efficiently at room temperature, heating may be required for less reactive substrates.[4]
Protocol 1: General Procedure for N-Arylation of Anilines
This protocol provides a starting point for the N-arylation of anilines with arylboronic acids.
Figure 2: A typical experimental workflow for the N-arylation of anilines using the Chan-Lam coupling.
Step-by-Step Methodology:
-
To a reaction vessel, add the arylboronic acid (1.0 equiv), the aniline (1.2 equiv), copper(II) acetate (0.1 equiv), and a suitable base such as triethylamine (2.0 equiv).
-
Add the appropriate solvent (e.g., DCM, 0.1 M concentration).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated aniline.
Protocol 2: N-Arylation of Heterocycles - A Case Study with Imidazole
The N-arylation of heterocycles is a cornerstone application of the Chan-Lam coupling in medicinal chemistry.
Step-by-Step Methodology:
-
In a flask, combine the imidazole (1.0 equiv), arylboronic acid (1.5 equiv), and copper(II) acetate (1.0 equiv).
-
Add a solvent such as methanol or acetonitrile.
-
Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated imidazole.
Protocol 3: O-Arylation of Phenols
The synthesis of diaryl ethers via Chan-Lam coupling often requires slightly modified conditions compared to N-arylation.
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere (initially, to ensure anhydrous conditions), add the phenol (1.0 equiv), arylboronic acid (1.5 equiv), copper(II) acetate (1.0 equiv), and a base like pyridine (2.0 equiv).
-
Add anhydrous dichloromethane as the solvent.
-
Introduce a balloon of air or oxygen to the reaction flask.
-
Stir the reaction at room temperature for 24-48 hours.
-
Upon completion, quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the crude product by column chromatography.
Navigating Challenges: A Troubleshooting Guide
While the Chan-Lam coupling is a robust reaction, challenges such as low yields or the formation of side products can arise. A systematic approach to troubleshooting is key to success.
Figure 3: A troubleshooting flowchart for common issues encountered in Chan-Lam coupling reactions.
Common Issues and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh, high-purity copper(II) acetate. Consider screening other copper sources (e.g., CuCl, Cu₂O). |
| Low substrate reactivity | Increase the reaction temperature. Screen different solvents and bases. Consider using a more reactive boronic acid derivative (e.g., MIDA boronates). | |
| Insufficient oxidant | Ensure the reaction is open to the air and well-stirred. For sluggish reactions, bubble air or oxygen through the mixture. | |
| Formation of Side Products | Homocoupling of the arylboronic acid (Ar-Ar) | This is a common side reaction.[6] Adjusting the stoichiometry of the reactants or changing the solvent may help. |
| Protodeboronation of the arylboronic acid (Ar-H) | This can occur in the presence of water.[6] Ensure anhydrous conditions, especially for O-arylation, by using dry solvents and adding molecular sieves. | |
| Oxidation of the nucleophile | If the nucleophile is sensitive to oxidation, consider running the reaction under an atmosphere of air rather than pure oxygen. |
Industrial Scale-Up and Future Outlook
The operational simplicity and use of an inexpensive and abundant metal catalyst make the Chan-Lam coupling an attractive process for industrial applications.[4] The reaction has been successfully scaled up for the synthesis of active pharmaceutical ingredients (APIs).[7] Key considerations for scale-up include ensuring efficient mixing and aeration, managing potential exotherms, and developing robust purification protocols. The use of continuous flow chemistry has also been explored to enhance the safety and efficiency of Chan-Lam couplings on a larger scale.[7]
The field of Chan-Lam coupling continues to evolve, with ongoing research focused on expanding the substrate scope, developing more active and versatile catalytic systems, and gaining a deeper mechanistic understanding. These advancements will undoubtedly further solidify the Chan-Lam coupling as an indispensable tool in the arsenal of synthetic chemists.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: (4-Benzylphenyl)boronic Acid as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the Diphenylmethane Moiety
The diphenylmethane scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique conformational flexibility and lipophilic character make it a cornerstone for designing enzyme inhibitors, receptor antagonists, and functional organic materials.[1][2] (4-Benzylphenyl)boronic acid emerges as a highly strategic and versatile building block for introducing this valuable moiety. As a stable, easily handled solid, it serves as a direct precursor to a vast array of complex biaryl and diarylmethane structures, primarily through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[3][4]
This guide provides an in-depth exploration of this compound, focusing on its application in the Suzuki-Miyaura reaction. We will dissect the underlying mechanism, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers in organic synthesis and drug development.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 156586-39-9 |
| Molecular Formula | C₁₃H₁₃BO₂ |
| Molecular Weight | 212.05 g/mol [3][5] |
| Appearance | Off-white to white crystalline powder |
| Storage | 2-8°C, under inert gas[3] |
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most powerful and widely practiced method for constructing carbon-carbon bonds, particularly for biaryl synthesis.[6][7] Its success stems from the mild reaction conditions, exceptional functional group tolerance, and the environmental benignity of the boron-based reagents.[4][7][8] Understanding the catalytic cycle is paramount to mastering its application and troubleshooting potential issues.
The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species ("ate" complex).[10][11] This enhances the polarization of the benzylphenyl group, facilitating its transfer to the electrophilic Pd(II) center and displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols & Reaction Optimization
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Standard inert atmosphere glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Causality of Component Selection: Optimizing for Success
The choice of catalyst, ligand, base, and solvent is not arbitrary; each component critically influences reaction rate, yield, and purity.[12][13][14][15] A rational approach to optimization is key.
| Component | Options & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A reliable, general-purpose Pd(0) catalyst. Ideal for high-yield reactions with reactive aryl bromides and iodides.[16] Pd(OAc)₂ / Pd₂(dba)₃: Stable Pd(II) and Pd(0) pre-catalysts that require a ligand to form the active catalytic species in situ. Often used with specialized phosphine ligands for challenging substrates.[10][12] |
| Ligand | Triphenylphosphine (PPh₃): Standard, effective for many common couplings. Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, JohnPhos): These are essential for coupling less reactive aryl chlorides or sterically hindered substrates.[17][18] The bulky nature promotes reductive elimination, while the electron-donating properties facilitate oxidative addition.[12] |
| Base | K₂CO₃ / Na₂CO₃: Mild, inexpensive, and effective for most standard couplings. K₃PO₄ / Cs₂CO₃: Stronger bases often required for less reactive boronic acids or aryl chlorides. They can accelerate the crucial transmetalation step.[19] |
| Solvent | Toluene, Dioxane, THF: Common ethereal or aromatic solvents. Often used with an aqueous phase (e.g., Dioxane/H₂O) to help dissolve the inorganic base and facilitate boronate formation.[19][20] DMF: A polar aprotic solvent that can sometimes increase reaction rates, particularly in microwave-assisted protocols.[17] |
Representative Protocol: Synthesis of 4-benzyl-4'-methoxy-1,1'-biphenyl
This protocol details the coupling of this compound with 4-bromoanisole, a common transformation yielding a functionalized biaryl.
Reaction Scheme: (4-Benzylphenyl)B(OH)₂ + 4-BrC₆H₄OCH₃ --(Pd Catalyst, Base)--> 4-(CH₂Ph)C₆H₄-C₆H₄(4-OCH₃)
Procedure:
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (424 mg, 2.0 mmol, 1.0 equiv), 4-bromoanisole (411 mg, 2.2 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (829 mg, 6.0 mmol, 3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (46 mg, 0.04 mmol, 2 mol%).
-
Via syringe, add 12 mL of degassed 1,4-dioxane and 3 mL of degassed deionized water.
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.
-
Purify the resulting crude solid by flash chromatography (silica gel, gradient elution with 5% to 15% ethyl acetate in hexanes) to yield the title compound as a white solid.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst or a pre-catalyst/ligand system. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[19] Increase temperature or consider microwave irradiation.[17] |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures. | Use anhydrous solvents and ensure the base is thoroughly dried. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling; Certain palladium catalysts can promote this side reaction. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Screen different palladium catalysts and ligands.[20] |
| Difficulty in Purification | Residual tin from Stille coupling (if applicable); Co-elution with triphenylphosphine oxide. | This protocol avoids tin. To remove phosphine oxides, wash the crude product with cold ether or use specific chromatography conditions. |
Conclusion
This compound is a powerful and reliable reagent for the synthesis of complex molecules bearing the diphenylmethane core. Its utility, primarily demonstrated through the Suzuki-Miyaura cross-coupling, provides a direct and efficient route to structures of high interest in pharmaceutical and materials science research.[3][16] By understanding the mechanistic principles and systematically optimizing the reaction parameters—catalyst, base, and solvent—researchers can effectively harness the synthetic potential of this versatile building block to achieve high yields and purity in their target syntheses.
References
- 1. A study of coupling reaction to synthesize diphenylmethane derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound [myskinrecipes.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Couplings with (4-Benzylphenyl)boronic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge in cross-coupling chemistry: achieving high yields in Suzuki-Miyaura reactions involving (4-Benzylphenyl)boronic acid.
The benzylphenyl motif is a valuable scaffold in medicinal chemistry and materials science. However, its synthesis via Suzuki coupling can be unexpectedly challenging. This guide moves beyond generic advice to address the specific nuances of this substrate, empowering you to diagnose issues, optimize conditions, and achieve robust and reproducible results.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Q1: My reaction is giving a very low yield or has stalled completely. What are the first things I should check?
A1: When a Suzuki coupling fails, it is crucial to systematically verify the integrity of your core components before exploring more complex optimization. Low yields can often be traced back to fundamental issues with reagents or the reaction environment.[1][2]
Initial Checks & Actionable Steps:
-
Reagent Quality & Integrity:
-
This compound: This reagent can be susceptible to degradation. Boronic acids can dehydrate to form cyclic boroxine anhydrides, or more detrimentally, undergo protodeboronation where the C-B bond is cleaved.[3][4]
-
Aryl Halide: The reactivity order is I > Br > OTf >> Cl.[6] If you are using an aryl chloride, the reaction is inherently more challenging and will require a specialized, highly active catalyst system.[1][7]
-
Catalyst & Ligand: Palladium(0) catalysts and phosphine ligands are sensitive to air.[1][4] Oxidation of the phosphine ligand or the Pd(0) active species will kill the catalytic cycle.
-
Action: Use fresh catalyst and ligand. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[4] Ensure ligands have been stored under an inert atmosphere.
-
-
-
Inert Atmosphere & Solvent Quality:
-
The Suzuki coupling is highly sensitive to oxygen.[8][9] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of your boronic acid.[4][9]
-
Action: Ensure your solvent is thoroughly degassed. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several "freeze-pump-thaw" cycles for more sensitive reactions.[10] The reaction itself must be run under a positive pressure of an inert gas.[10][11][12]
-
-
Q2: I'm observing significant amounts of a biphenyl byproduct derived from my boronic acid. What is causing this homocoupling and how can I stop it?
A2: The formation of a symmetrical biaryl from two molecules of your this compound is a classic side reaction known as homocoupling. This process competes directly with your desired cross-coupling and consumes your starting material.
Primary Cause: The primary culprit is often the presence of oxygen in the reaction mixture.[8][9] Oxygen can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules.[4][8] This is particularly problematic if you are using a Pd(II) precatalyst, as these species can directly engage in a homocoupling pathway before being reduced to the catalytically active Pd(0).[4][13][14]
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Rigorous Degassing | To remove dissolved oxygen, which is the primary oxidant for the homocoupling pathway.[8][13][14] | Sparge the solvent and reaction mixture with Argon or Nitrogen for at least 30 minutes. For highly sensitive systems, use three freeze-pump-thaw cycles.[10] |
| Use a Pd(0) Source | Start the reaction directly with the active catalytic species (e.g., Pd(PPh₃)₄) to favor the cross-coupling cycle over Pd(II)-mediated side reactions.[6] | Instead of Pd(OAc)₂, use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand. |
| Add a Mild Reductant | To scavenge any residual Pd(II) species without interfering with the main catalytic cycle. | The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[13] |
| Control Reagent Stoichiometry | Ensure the aryl halide is the limiting reagent or present in a slight excess to favor the cross-coupling pathway. | Use 1.0 equivalent of the aryl halide with 1.1-1.2 equivalents of the boronic acid. |
Q3: My main side product is just benzene with a benzyl group, resulting from the cleavage of the boronic acid. How do I prevent this protodeboronation?
A3: Protodeboronation is a destructive side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[3] This reaction is often catalyzed by the base required for the Suzuki coupling itself and can be exacerbated by temperature and the presence of water.[3][5]
Key Factors and Solutions:
-
Choice of Base: The base is a double-edged sword. It's required to activate the boronic acid for transmetalation, but strong bases can also accelerate protodeboronation.[15][16][17][18]
-
Action: If you are using a strong base like NaOH or KOtBu, consider switching to a milder base. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or fluoride sources like CsF, are often effective at promoting the coupling while minimizing protodeboronation.
-
-
Reaction Temperature and Time: Higher temperatures accelerate all reactions, including decomposition pathways.
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to destabilizing conditions.
-
-
Protecting the Boronic Acid: For particularly sensitive substrates, converting the boronic acid to a more stable derivative is a highly effective strategy.[3]
-
Action: Convert this compound to its corresponding pinacol ester, MIDA boronate, or trifluoroborate salt.[5][7] These derivatives are more robust and slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[3]
-
Q4: The coupling partners are sterically hindered, and the reaction is very slow. How can I improve the rate and yield?
A4: Steric hindrance, either on the this compound or the aryl halide partner (e.g., ortho-substituents), can dramatically slow down the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination. Overcoming this requires a more powerful catalytic system.[19][20][21]
Optimization for Hindered Substrates:
| Parameter | Recommendation | Rationale |
| Ligand Choice | Switch from standard ligands like PPh₃ to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[22][23][24][25] | These ligands accelerate both the oxidative addition and the reductive elimination steps, which are often rate-limiting for hindered substrates.[26] They stabilize the active catalyst and promote the formation of the C-C bond. |
| Base | Use a stronger, non-nucleophilic base like K₃PO₄ or KOtBu.[23] | A stronger base can facilitate the formation of the active boronate species and accelerate the transmetalation step, which can also be slowed by steric bulk. |
| Solvent | Aprotic polar solvents or non-polar aromatic solvents are often preferred. | Solvents like dioxane, toluene, or THF are commonly used. For very challenging couplings, a solvent screen may be necessary.[15] |
| Temperature | Increased temperature or microwave irradiation may be necessary. | While higher temperatures can promote side reactions, they are often required to overcome the activation energy for coupling hindered partners.[19] |
Visualizing the Process
To better understand the reaction and its pitfalls, the following diagrams illustrate the core Suzuki mechanism and a logical troubleshooting workflow.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][15]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
Q: How do I properly set up an oxygen-free reaction? A: Use oven-dried glassware. Assemble your apparatus (flask, condenser, etc.) while hot and allow it to cool under a stream of inert gas (nitrogen or argon). Add your solid reagents, then seal the vessel with a rubber septum. Purge the vessel by evacuating with a vacuum pump and refilling with inert gas; repeat this cycle three times.[10] Add degassed solvents and liquid reagents via syringe through the septum. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon).[11][12]
Q: Can I use water as a co-solvent? A: Yes, Suzuki couplings are famously tolerant of water and are often run in biphasic solvent systems like toluene/water or THF/water.[6][15] The presence of water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄. However, be aware that water is the proton source for protodeboronation, so for sensitive substrates, using an anhydrous solvent system may be beneficial.
Q: My boronic acid is poorly soluble in the reaction solvent. What should I do? A: Poor solubility can hinder the reaction. You can try a different solvent system; for example, DMF or dioxane are good at dissolving many organic reagents.[15] Alternatively, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help in biphasic systems. Finally, converting the boronic acid to a more soluble boronate ester can also resolve this issue.
Q: What is the role of the base in the Suzuki reaction? A: The base plays multiple critical roles.[15] Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the key transmetalation step with the palladium complex.[16][17][27] The base also reacts with the palladium-halide complex after oxidative addition, preparing it for transmetalation.[15]
Key Experimental Protocol: Standard Suzuki Coupling Under Inert Atmosphere
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Solvent Degassing: Place 10 mL of your chosen solvent (e.g., 1,4-dioxane) in a flask and bubble argon gas through it for 30 minutes.
-
Glassware Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere Setup: Seal the flask with a rubber septum, and then evacuate the flask under vacuum and refill with argon. Repeat this purge cycle three times.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or the precatalyst/ligand mixture (e.g., Pd(OAc)₂ and SPhos).
-
Solvent Addition: Using a syringe, add the degassed solvent (10 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Air-free_technique [chemeurope.com]
- 11. youtube.com [youtube.com]
- 12. ossila.com [ossila.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 24. thieme-connect.com [thieme-connect.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of (4-Benzylphenyl)boronic acid
Technical Support Center: (4-Benzylphenyl)boronic acid
A Guide to Preventing and Troubleshooting Protodeboronation
Welcome to the technical support center for researchers utilizing this compound. As Senior Application Scientists, we understand that unintended side reactions can compromise yields and complicate product purification. One of the most common challenges encountered with arylboronic acids, particularly during Suzuki-Miyaura cross-coupling reactions, is protodeboronation. This guide provides an in-depth, experience-driven resource to help you understand, diagnose, and prevent this undesired pathway.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this process converts your valuable starting material into toluene, an inert byproduct. This side reaction directly competes with the desired cross-coupling pathway, leading to reduced yields of your target molecule and complicating downstream purification.[1][2] While many boronic acids are susceptible, the conditions typically used in Suzuki-Miyaura coupling—namely the presence of base and a proton source like water—can create a perfect storm for this decomposition to occur.[3][4]
Q2: What are the primary experimental factors that promote protodeboronation?
A2: The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions.[1] For simple, non-basic arylboronic acids like this compound, the key factors are:
-
High pH (Base): Basic conditions are the most significant driver. The base (e.g., OH⁻) attacks the electron-deficient boron atom, forming a more electron-rich boronate species, [ArB(OH)₃]⁻. This boronate is more susceptible to cleavage of the C-B bond.[3][5] Most protodeboronation events in Suzuki couplings occur via this base-catalyzed pathway.[1][6]
-
Temperature: Like most chemical reactions, the rate of protodeboronation increases with higher temperatures.[4] Excessive heat can accelerate decomposition faster than it accelerates the desired coupling reaction.
-
Proton Source (Water): The reaction requires a proton source to replace the boronic acid group. Water, often used as a co-solvent or present as an impurity, is the most common proton source.[4]
-
Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur.
-
Catalyst System: The palladium catalyst itself can play a role. Certain catalyst systems, especially those involving bulky phosphine ligands, can inadvertently promote protodeboronation.[7][8] Furthermore, inefficient catalyst activation can leave the boronic acid to decompose before the cross-coupling begins.[9]
Q3: I suspect protodeboronation is occurring. How can I analytically confirm this?
A3: The most direct method is to identify the byproduct. For this compound, the protodeboronation product is toluene . You can confirm its presence in your crude reaction mixture using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like toluene.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to monitor the consumption of your starting materials and the formation of both the desired product and toluene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture will show the characteristic signals for toluene, which can be compared against an authentic sample.
Troubleshooting Guide: From Problem to Solution
Primary Symptom: Your reaction shows low conversion of the starting aryl halide, and analysis of the crude product reveals the presence of toluene alongside your desired biaryl product.
This is a classic sign that protodeboronation is outcompeting your desired Suzuki-Miyaura coupling. The following flowchart and detailed solutions provide a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
Solution 1: Optimize the Base
Causality: Strong bases (e.g., NaOH, KOH) generate a high equilibrium concentration of the reactive boronate anion, significantly accelerating protodeboronation.[3][5] The choice of base directly controls the pH of the reaction, which is a critical parameter.[10]
Recommendation: Switch to a milder base. This is often the most effective first step. Weaker bases provide sufficient activity for the Suzuki-Miyaura transmetalation step while keeping the rate of protodeboronation in check.
| Base | Strength | General Impact on Protodeboronation | Recommended Use |
| NaOH, KOH, NaOtBu | Strong | High Risk | Avoid for sensitive boronic acids |
| K₂CO₃, Cs₂CO₃ | Moderate | Reduced Risk | Excellent starting point for optimization[11] |
| K₃PO₄ | Moderate | Low Risk | Often the best choice for sensitive substrates[11] |
| KOAc, CsF | Weak | Very Low Risk | May require higher temperatures or more active catalysts |
Solution 2: Control Temperature and Reaction Time
Causality: Both the desired coupling and the undesired protodeboronation are kinetic processes that accelerate with temperature. The key is to find a thermal window where the rate of the Suzuki coupling is significantly faster than the rate of decomposition.
Recommendation:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Shorten Reaction Time: Use a highly active catalyst system (see Solution 4) that can achieve full conversion in a shorter timeframe, giving the boronic acid less time to decompose.[9][11]
Solution 3: Employ a Protected Boronic Ester (Slow-Release Strategy)
Causality: Converting the boronic acid to a more stable derivative, like a pinacol or MIDA ester, protects it from premature decomposition.[1][12][13] These esters participate in the reaction via a "slow-release" mechanism, where they hydrolyze under the reaction conditions to generate a low, steady concentration of the active boronic acid.[1][14] This ensures the boronic acid is consumed by the catalytic cycle before it has a chance to undergo protodeboronation.[9]
Recommendation: Synthesize the pinacol ester of this compound. For particularly challenging substrates, N-methyliminodiacetic acid (MIDA) boronates offer even greater stability.[1][15]
Experimental Protocol: Preparation of this compound pinacol ester
-
To a round-bottom flask, add this compound (1.0 eq.), pinacol (1.1 eq.), and a suitable solvent like toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction after purification by recrystallization or silica gel chromatography if necessary.
Solution 4: Optimize the Catalyst System
Causality: The goal is to make the productive catalytic cycle turnover much faster than the rate of protodeboronation. An inefficient catalyst that is slow to activate or has a slow turnover rate will allow the boronic acid to decompose. Recent studies have also shown that bulky phosphine ligands can actively promote palladium-catalyzed protodeboronation.[7][8]
Recommendation:
-
Use a High-Activity Precatalyst: Modern palladium precatalysts (e.g., Buchwald G2, G3, G4 precatalysts) are designed to rapidly generate the active Pd(0) species, initiating the catalytic cycle quickly and efficiently.[9] This minimizes the time the boronic acid spends in the basic solution before coupling.
-
Ligand Choice: If you suspect the ligand is promoting decomposition, consider screening less bulky alternatives or different ligand classes.
Caption: Competing reaction pathways for the boronic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with (4-Benzylphenyl)boronic Acid
Welcome to the technical support hub for scientists and researchers utilizing (4-Benzylphenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address the most common challenges encountered in the field, particularly within the context of Suzuki-Miyaura cross-coupling reactions.
Core Principles: The Role of Base and Solvent in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura reaction hinges on a delicate interplay between the catalyst, substrates, base, and solvent. Understanding their roles is the first step to effective optimization. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The base is critical, primarily for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Two primary mechanisms are proposed for this activation[2][3][4]:
-
Boronate Pathway: The base coordinates to the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation with the Pd(II) complex.[3]
-
Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex. This Pd-OH species then reacts with the neutral boronic acid to facilitate transmetalation.[3]
The solvent's role extends beyond simply dissolving the reagents. It influences catalyst stability, the solubility and reactivity of the base, and can even alter the reaction's selectivity by coordinating with the catalyst.[5][6][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: (4-Benzylphenyl)boronic Acid Couplings
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the use of (4-Benzylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose and resolve common side reactions, thereby enhancing the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions
This section is dedicated to addressing the specific challenges and undesired outcomes that can arise during the Suzuki-Miyaura coupling of this compound. Each entry details a common problem, its underlying causes, and actionable solutions.
Q1: My reaction is producing a significant amount of biphenyl (homocoupling product of this compound). What is causing this and how can I prevent it?
A1: The formation of a biaryl product derived from the boronic acid, in this case, 4,4'-dibenzylbiphenyl, is a classic side reaction known as homocoupling. This issue is frequently encountered and can significantly reduce the yield of your desired cross-coupled product.
Probable Causes:
-
Presence of Oxygen: The most common culprit for homocoupling is the presence of molecular oxygen in the reaction mixture.[1] Oxygen can facilitate the oxidative homocoupling of the boronic acid, a process often mediated by the palladium catalyst.[2][3]
-
Palladium(II) Species: The use of a Pd(II) precatalyst, such as Pd(OAc)₂, without a prereduction step or in the presence of an oxidant, can lead to a stoichiometric reaction with the boronic acid to form the homocoupled product and Pd(0).[4]
-
Electron-Deficient Boronic Acids: While this compound is not strongly electron-deficient, this side reaction can be more pronounced with boronic acids that are.[2][5]
Step-by-Step Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.[6] Alternatively, the freeze-pump-thaw method (three cycles) is a highly effective technique for removing dissolved oxygen.
-
Maintain an Inert Atmosphere: Throughout the entire reaction setup and duration, maintain a positive pressure of an inert gas.[6] Use of Schlenk lines or a glovebox is highly recommended.
-
Catalyst Selection and Handling:
-
Consider using a Pd(0) source like Pd(PPh₃)₄ directly.
-
If using a Pd(II) precatalyst, ensure your phosphine ligand is not oxidized and is present in a sufficient ratio to facilitate the reduction to the active Pd(0) species.
-
The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[4]
-
-
Ligand Choice: For challenging couplings where homocoupling is persistent, employing specific ligands can be beneficial. For instance, dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been successfully used to favor the desired cross-coupling over homocoupling.[7]
Experimental Protocol: Standard Degassing Procedure
-
Combine the this compound, aryl halide, and base in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Bubble the inert gas through the solution for an additional 10-15 minutes.
-
Finally, add the palladium catalyst and ligand under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature under the inert atmosphere.
Q2: I am observing the formation of toluene as a major byproduct. What is this side reaction and how can it be minimized?
A2: The formation of toluene from this compound indicates a side reaction called protodeboronation. This is the protonolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[8]
Probable Causes:
-
Presence of Protic Sources: Water is a common proton source that can facilitate this undesired reaction.[8][9] While many Suzuki protocols use aqueous bases, excess water can be detrimental.
-
Basic Conditions: The reaction is often base-catalyzed, proceeding through the more reactive arylboronate anion.[9][10] The choice and strength of the base can influence the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Boronic Acid Stability: Arylboronic acids, in general, are susceptible to protodeboronation, and this can be a significant decomposition pathway.[10][11]
Step-by-Step Solutions:
-
Control of Water Content:
-
If possible, use anhydrous conditions. This involves using anhydrous solvents and bases.
-
If an aqueous base is necessary, use the minimum amount required and consider a biphasic system with vigorous stirring.
-
-
Choice of Base: Employ milder bases. Bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often good choices that can minimize protodeboronation compared to stronger bases like sodium hydroxide.[6]
-
Reaction Temperature: Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the protodeboronation pathway.
-
Use of Boronic Esters: Convert the this compound to a more stable derivative, such as a pinacol ester or an MIDA boronate.[2][9] These esters often exhibit greater stability and can undergo "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.[8][12]
Illustrative Diagram: Key Side Reactions in Suzuki-Miyaura Coupling
Caption: Key side reactions in Suzuki-Miyaura coupling.
Q3: My reaction is sluggish or fails to go to completion. What are the likely catalyst-related issues?
A3: Incomplete conversion in a Suzuki-Miyaura coupling can often be traced back to the catalyst's activity or stability.
Probable Causes:
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air and may decompose, forming palladium black, which is catalytically inactive.[13] Phosphine ligands are also susceptible to oxidation.[6]
-
Insufficient Catalyst Loading: While Suzuki couplings are catalytic, an insufficient amount of catalyst may not be enough to drive the reaction to completion within a reasonable timeframe.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). An improper ligand can lead to poor reactivity.[3]
-
Challenging Substrates: Sterically hindered or electron-rich aryl halides can be difficult substrates for oxidative addition, slowing down the entire catalytic cycle.[14]
Step-by-Step Solutions:
-
Ensure Reagent Quality: Use fresh, high-purity palladium catalysts and ligands. Store them correctly under an inert atmosphere to prevent degradation.[6]
-
Optimize Catalyst Loading: While typical loadings are in the 1-5 mol% range, for challenging substrates, it may be necessary to increase the catalyst loading.
-
Ligand Screening: If the reaction is not proceeding with a standard ligand like PPh₃, consider screening a panel of more specialized ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective for more demanding couplings.[7][14]
-
Choice of Palladium Precatalyst: Modern palladium precatalysts (e.g., G2, G3, G4 Buchwald precatalysts) are often more stable and efficient at generating the active Pd(0) species in situ.[15]
-
Solvent and Temperature: Ensure the chosen solvent can solubilize all components of the reaction.[16] Sometimes, increasing the temperature can overcome activation barriers, but be mindful of increasing the rate of side reactions.
Data Summary: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Common Ligands | Typical Substrates & Remarks |
| Pd(PPh₃)₄ | (PPh₃ is intrinsic) | Good for general-purpose couplings of aryl iodides and bromides. |
| Pd(OAc)₂ | PPh₃, P(t-Bu)₃, Buchwald ligands | Versatile Pd(II) source, requires in situ reduction by the ligand. |
| PdCl₂(dppf) | (dppf is intrinsic) | Effective for a wide range of aryl halides and boronic acids. |
| Buchwald Precatalysts | SPhos, XPhos, RuPhos | Highly active for challenging substrates, including aryl chlorides and sterically hindered partners.[7][14] |
Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its stability? A: this compound, like many boronic acids, should be stored in a cool, dry place, preferably in a desiccator, away from light. Over time, boronic acids can dehydrate to form boroxines, which are the trimeric anhydrides.[17] While boroxines are often still active in Suzuki couplings, their presence can complicate stoichiometry. For long-term storage, consider converting it to a more stable pinacol or MIDA ester.[12]
Q: Can I use this compound directly with an aryl chloride? A: Couplings with aryl chlorides are generally more challenging than with aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[6][18] While possible, you will likely need to use a more advanced catalytic system. This typically involves a highly active, electron-rich, and bulky ligand, such as a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, often in combination with a strong base like K₃PO₄.[7][14]
Q: What is the role of the base in the Suzuki-Miyaura coupling? A: The base plays a critical role in the transmetalation step of the catalytic cycle.[18] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This boronate then transfers its aryl group to the palladium center, regenerating the base in the process. The choice of base can also influence the rate of side reactions like protodeboronation.[6]
Illustrative Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. reddit.com [reddit.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
stability issues of (4-Benzylphenyl)boronic acid during storage
Welcome to the technical support center for (4-Benzylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this versatile reagent. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to support your experimental success.
Introduction
This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2][3] However, like many organoboronic acids, its stability during storage can be a critical factor influencing reaction outcomes. Understanding the degradation pathways and implementing proper storage and handling protocols are paramount to ensure its reactivity and achieve reproducible results. This guide provides a comprehensive overview of the stability issues associated with this compound and offers troubleshooting strategies to mitigate these challenges.
Troubleshooting Guide
Encountering issues with this compound? This section provides a structured approach to identifying and resolving common problems related to its stability.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield in Suzuki-Miyaura coupling | 1. Protodeboronation: The C-B bond has been cleaved and replaced by a C-H bond due to exposure to moisture and/or acidic/basic conditions.[4][5] | - Confirm reagent integrity via analytical techniques (see FAQ).- Use freshly purchased or properly stored material.- Consider using the more stable pinacol ester or MIDA boronate derivatives.[6] |
| 2. Oxidation: The boronic acid has been oxidized, especially if exposed to air and light over time.[6][7] | - Store under an inert atmosphere (argon or nitrogen).[6]- Avoid prolonged exposure to ambient conditions during reaction setup. | |
| 3. Boroxine Formation: Dehydration of three boronic acid molecules forms a cyclic trimer, affecting stoichiometry.[6] | - While often reversible in the presence of water, this can be minimized by storing in a desiccated environment. | |
| Inconsistent reaction results between batches | 1. Variable Reagent Purity: Different lots may have varying levels of degradation upon arrival or after storage. | - Qualify each new batch of reagent using an analytical method like HPLC or NMR before use.[8]- Standardize storage conditions across all batches. |
| 2. Inconsistent Handling: Differences in exposure to air, moisture, or light during weighing and dispensing. | - Develop and adhere to a strict standard operating procedure (SOP) for handling the reagent. | |
| Appearance of unexpected byproducts | 1. Degradation Products: The unexpected peaks in your analysis (e.g., HPLC, GC-MS) could be toluene or phenol derivatives resulting from protodeboronation or oxidation.[4][9] | - Characterize the byproducts using mass spectrometry to confirm their identity.[8]- Re-evaluate storage and handling procedures to prevent further degradation. |
| Physical changes in the solid reagent (e.g., clumping, discoloration) | 1. Moisture Absorption: Boronic acids can be hygroscopic, leading to clumping.[10] | - Store in a desiccator or glovebox.- Ensure the container is tightly sealed after each use. |
| 2. Oxidation/Decomposition: Discoloration may indicate oxidative degradation or the formation of polymeric impurities. | - If significant discoloration is observed, it is recommended to discard the reagent and use a fresh batch. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound to ensure long-term stability?
To maximize the shelf-life of this compound, it should be stored in a cool, dry, and dark environment.[10] The recommended conditions are:
-
Temperature: Refrigerate at 2-8 °C. For highly sensitive applications or long-term storage, freezing at -20 °C is advisable.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and oxygen.[6]
-
Container: Use a tightly sealed container made of an inert material like amber glass or HDPE plastic.[10]
Q2: How does moisture affect the stability of this compound?
Moisture is a primary contributor to the degradation of this compound through a process called protodeboronation.[4][5] In this reaction, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding toluene and boric acid. This process can be accelerated by acidic or basic conditions.[4][11]
Q3: Can this compound be handled on the open bench?
While brief exposure to the atmosphere for weighing and transfer is generally acceptable for many boronic acids, it is best practice to minimize this exposure.[12] For sensitive reactions or when using older batches of the reagent, handling in a glovebox or under a stream of inert gas is recommended to prevent moisture absorption and oxidation.
Degradation and Analysis
Q4: What are the main degradation pathways for this compound?
The primary degradation pathways are:
-
Protodeboronation: Cleavage of the C-B bond, often facilitated by water.[4][5]
-
Oxidation: The C-B bond can be oxidatively cleaved, particularly in the presence of reactive oxygen species, to form the corresponding phenol.[6][7]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a stable six-membered boroxine ring. While this is often reversible, it can affect the reagent's stoichiometry.[6]
Below is a diagram illustrating the major degradation pathways.
Caption: Major degradation pathways of this compound.
Q5: What analytical techniques can be used to assess the purity and degradation of this compound?
Several analytical techniques are suitable for monitoring the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is commonly used to separate and quantify the parent compound from its degradation products.[8][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of degradation products like toluene. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can indicate degradation.[8]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers high resolution and sensitivity for identifying and structurally elucidating degradation products.[8][14]
Experimental Considerations
Q6: My Suzuki-Miyaura reaction is failing. Could the stability of my this compound be the cause?
Yes, this is a very likely cause. If the boronic acid has undergone significant protodeboronation, the active reagent is no longer present in the required stoichiometric amount, leading to low or no product formation.[15] Similarly, oxidation of the boronic acid will also reduce the amount of active coupling partner available. It is always recommended to verify the integrity of the boronic acid before troubleshooting other reaction parameters.
Q7: Are there more stable alternatives to this compound?
Yes, to circumvent stability issues, this compound can be converted into more stable derivatives:
-
Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol like pinacol. Pinacol esters are generally more stable to chromatography and storage.[6][16][17]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are typically crystalline, air-stable solids that are less susceptible to decomposition.[6]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ during the reaction.[18]
The workflow for using these alternatives is depicted below.
Caption: Using stable derivatives of this compound.
Experimental Protocol: Quality Control of this compound via RP-HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the primary degradation product, toluene, from protodeboronation.
1. Materials and Reagents:
-
This compound sample
-
Toluene (reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[13]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Solution (Toluene): Prepare a stock solution of toluene in acetonitrile (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.01 mg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL solution. To minimize hydrolysis before injection, use an aprotic solvent like acetonitrile for sample preparation.[8][19]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the toluene standard to determine its retention time.
-
Inject the this compound sample solution.
-
Analyze the resulting chromatogram. The presence of a peak at the retention time of the toluene standard indicates protodeboronation.
-
Calculate the purity of the boronic acid by the area percent method, excluding the solvent front.
5. Interpretation of Results:
-
A sharp, single major peak should be observed for pure this compound.
-
The presence and size of the toluene peak are indicative of the extent of degradation via protodeboronation.
-
Other small peaks may correspond to oxidation products or other impurities.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. laballey.com [laballey.com]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. waters.com [waters.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 17. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-Benzylphenyl)boronic Acid
Welcome to the technical support center for the purification of (4-Benzylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and ensure the high purity of your compound for successful downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My NMR spectrum shows broad peaks, and the integration for the boronic acid protons is off. What is the likely impurity?
This is a classic sign of the presence of boroxines, which are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules.[1] Boroxine formation is a reversible equilibrium driven by the removal of water. To confirm, you can often observe a slight downfield shift of the aromatic protons and the disappearance of the characteristic B(OH)₂ signal.
Solution:
-
Hydrolysis: The most straightforward solution is to hydrolyze the boroxine back to the boronic acid. This can be achieved by dissolving the crude material in a solvent mixture containing water (e.g., acetone/water, ethanol/water) and stirring for a few hours at room temperature.
-
Recrystallization from Aqueous Solvents: Recrystallizing the material from a solvent system that includes water is highly effective at breaking down boroxines.[1]
Question 2: I'm observing a significant amount of a non-polar byproduct that lacks the boronic acid group in my crude reaction mixture. What is it and how do I remove it?
This impurity is likely the product of protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in diphenylmethane.[2][3][4] This side reaction can be promoted by acidic or basic conditions, high temperatures, or the presence of certain metals.[3][4][5]
Solution:
-
Acid-Base Extraction: This is a highly effective method to separate the acidic this compound from the neutral diphenylmethane. The protocol is detailed in the FAQ section.
-
Chromatography: If acid-base extraction is not completely effective, column chromatography on silica gel can be used. A non-polar eluent system (e.g., hexane/ethyl acetate) will elute the diphenylmethane first, followed by the more polar boronic acid.
Question 3: My recrystallization attempt is not yielding crystals, or the yield is very low. What can I do?
Several factors can contribute to poor crystallization.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. For this compound, which is a relatively non-polar boronic acid, a good starting point for recrystallization is a mixed solvent system like ethyl acetate/hexane or toluene.[6][7] You want a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Concentration: The solution might be too dilute. Carefully evaporate some of the solvent and allow it to cool again.
-
Cooling Rate: Slow cooling generally leads to larger, purer crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Question 4: I'm running a silica gel column, but I'm getting significant tailing and poor separation. How can I improve my chromatography?
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their acidic nature and potential for interaction with the stationary phase.
Optimization Strategies:
-
Stationary Phase Modification: Pre-treating the silica gel with a small amount of acid (e.g., 1% acetic acid in the eluent) can sometimes improve peak shape. However, for boronic acids, using neutral alumina or boric acid-treated silica gel is often a better alternative to minimize degradation.[6]
-
Solvent System: Ensure your solvent system has the appropriate polarity. For this compound, a gradient of ethyl acetate in hexane is a good starting point. If the compound is not moving, adding a small amount of a more polar solvent like methanol might be necessary.[8]
-
Derivatization to a Boronate Ester: For particularly difficult separations, converting the boronic acid to its pinacol boronate ester can be a valuable strategy. Boronate esters are generally less polar and more stable on silica gel, making them easier to purify by chromatography.[9] The ester can then be hydrolyzed back to the boronic acid if needed.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of this compound.
What are the common impurities in commercially available this compound?
Commercially available this compound typically has a purity of ≥98%.[10] However, common impurities can include:
-
Boroxines: As discussed in the troubleshooting guide, these are anhydrides of the boronic acid.[1]
-
Protodeboronated Product (Diphenylmethane): The result of C-B bond cleavage.[2][3][4]
-
Starting Materials and Reagents: Depending on the synthetic route, residual starting materials or reagents may be present.
-
Homocoupled Byproducts: Small amounts of the dimer (4,4'-dibenzyldiphenyl) may be formed during synthesis.
What is the most reliable method for purifying gram-scale quantities of this compound?
For gram-scale purification, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable approach.
Can you provide a step-by-step protocol for acid-base extraction of this compound?
Absolutely. This technique leverages the acidity of the boronic acid group to separate it from neutral impurities.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH). The this compound will deprotonate to form the water-soluble sodium boronate salt and move into the aqueous layer. Neutral organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2). The pure this compound will precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum.
How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities. ¹¹B NMR can also be used to characterize the boron environment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity and detecting trace impurities.[11] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., 0.1% formic acid or TFA) is a good starting point.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Visualizing the Purification Workflow
To aid in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow based on the nature of the impurities.
Caption: Decision tree for selecting a purification strategy.
Summary of Purification Techniques
| Technique | Principle | Best For Removing | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Boroxines, minor impurities with different solubility profiles. | Proper solvent selection is crucial. Slow cooling improves crystal quality. |
| Acid-Base Extraction | The acidic nature of the boronic acid allows for its separation from neutral compounds by partitioning between aqueous and organic phases. | Neutral organic impurities, such as the protodeboronation byproduct. | The product must be stable to the basic and acidic conditions used. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | A wide range of impurities, especially when other methods fail. | Can be low-yielding for boronic acids on standard silica. Neutral alumina or modified silica is recommended. |
| Derivatization | Conversion to a more stable and less polar boronate ester for easier purification, followed by hydrolysis back to the acid. | Complex mixtures where direct purification is challenging. | Adds extra synthetic steps to the purification process. |
References
- 1. benchchem.com [benchchem.com]
- 2. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. waters.com [waters.com]
Technical Support Center: Accelerating (4-Benzylphenyl)boronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-Benzylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction times and troubleshooting common issues encountered during these critical C-C bond formations. Our focus is on providing not just protocols, but a foundational understanding of the "why" behind experimental choices, ensuring robust and reproducible results.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura couplings can be hampered by reaction rates that are slower than desired. This can be attributed to a combination of moderate steric hindrance from the benzyl group and the electronic properties of the phenylboronic acid moiety. This guide provides a structured approach to diagnosing and resolving issues related to reaction speed and overall efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura reaction with this compound is sluggish or stalling. What are the primary factors I should investigate to increase the reaction rate?
Answer: A slow reaction is one of the most common issues. The root cause often lies in one or more of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Here’s a systematic approach to troubleshooting:
1. Catalyst System (Palladium Source & Ligand): The Heart of the Reaction
The choice of the palladium precatalyst and, crucially, the phosphine ligand is the most critical factor influencing reaction speed.[1][2] For substrates with some steric bulk like this compound, bulky, electron-rich phosphine ligands are often necessary to promote the key catalytic steps.[2]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be inadequate. Consider switching to more advanced biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are known to accelerate couplings with challenging substrates.[2]
-
Precatalyst Choice: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid generation of the active Pd(0) species, which can significantly shorten reaction times compared to traditional sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.
2. Base Selection: The Activator for Transmetalation
The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for the transmetalation step.[3] The strength and solubility of the base can dramatically affect reaction kinetics.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and commonly used.[4] For particularly stubborn couplings, stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial.
-
Base Strength vs. Stability: Be aware that very strong bases (e.g., NaOH, KOH) can promote protodeboronation, a common side reaction that consumes your boronic acid and reduces yield.[5]
3. Solvent System: The Reaction Medium
The solvent influences the solubility of reactants and the stability of catalytic intermediates.
-
Aprotic Solvents: Toluene, dioxane, and THF are standard choices. A mixture of an organic solvent with water is often used to dissolve the inorganic base.
-
Polar Aprotic Solvents: In some cases, solvents like DMF or NMP can accelerate the reaction, but they can also lead to side reactions at higher temperatures.[6]
4. Temperature: The Driving Force
Increasing the reaction temperature is a straightforward way to increase the reaction rate. However, this must be balanced against the stability of the reactants and catalyst. For this compound, a temperature range of 80-110 °C is a good starting point.[7]
Troubleshooting Flowchart for Slow Reactions
Caption: A step-by-step guide to troubleshooting slow reaction times.
Question 2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
Answer: Protodeboronation is a common parasitic reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of diphenylmethane and a reduction in the yield of your desired product.[5] This is often exacerbated by strong bases and the presence of excess water.
Strategies to Mitigate Protodeboronation:
-
Use a Weaker Base: Switch from strong bases like hydroxides to milder options such as K₃PO₄ or even fluoride sources like CsF or KF in anhydrous conditions.[3][5]
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, using rigorously dried solvents can suppress protodeboronation.[5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[8]
-
Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.[5]
Experimental Protocol: Conversion of this compound to its Pinacol Ester
-
To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a suitable solvent such as THF or toluene.
-
Stir the mixture at room temperature for 1-2 hours. Water is removed as it forms, often with a Dean-Stark apparatus or by adding a drying agent like anhydrous MgSO₄.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to yield the crude pinacol ester, which can often be used in the subsequent Suzuki coupling without further purification.
Question 3: How do I choose the optimal catalyst and ligand for coupling this compound with a sterically hindered aryl halide?
Answer: When both coupling partners have significant steric bulk, the challenge is to facilitate both the oxidative addition to the hindered aryl halide and the subsequent transmetalation and reductive elimination steps. This requires a carefully selected catalyst system.
Key Considerations:
-
Ligand Bulk: Highly bulky ligands are essential. They promote the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition with hindered substrates. They also create a wider coordination sphere around the palladium center, facilitating reductive elimination.[9]
-
Ligand Bite Angle: For some sterically demanding couplings, ligands with a wide "bite angle" like Xantphos can be particularly effective.
-
Catalyst Loading: For very challenging couplings, it may be necessary to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst System | Key Features | Ideal for... |
| XPhos Pd G3/G4 | Bulky, electron-rich biaryl phosphine ligand. Excellent for a wide range of challenging couplings. | General-purpose for hindered substrates. |
| RuPhos Pd G3/G4 | Similar to XPhos, but with different electronic properties that can be beneficial for certain substrates. | Alternative to XPhos when yields are suboptimal. |
| BrettPhos Pd G3 | Extremely bulky ligand. | Very sterically demanding couplings, such as those forming tetra-ortho-substituted biaryls. |
| [Pd₂(dba)₃] + Xantphos | A versatile system where the ligand and palladium source are added separately. | When fine-tuning the Pd:ligand ratio is desired. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step presents a potential bottleneck that can slow down the overall reaction rate.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (4-Benzylphenyl)boronic acid: NMR and Mass Spectrometry Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, boronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The precise characterization of these reagents is paramount to ensure reaction efficiency, product purity, and ultimately, the integrity of downstream applications. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (4-Benzylphenyl)boronic acid, a versatile bifunctional building block. We will delve into the nuances of data interpretation and provide robust, field-proven protocols for obtaining high-quality analytical data, empowering researchers to confidently assess the quality of their materials.
The Analytical Challenge of Boronic Acids
The analysis of boronic acids is not without its challenges. A key characteristic is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened signals and complex spectra in NMR analysis, and can complicate interpretation of mass spectra.[1] Furthermore, the inherent polarity and low volatility of boronic acids can make them challenging analytes for certain mass spectrometry ionization techniques.[2] This guide will address these challenges and present methodologies to overcome them.
Predicted Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings and the methylene bridge. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and the anisotropic effects of the aromatic rings.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | d | 2H | Ar-H (ortho to B(OH)₂) | The boronic acid group is electron-withdrawing, deshielding the ortho protons and shifting them downfield. This is consistent with data for 4-tolylboronic acid where these protons appear around 8.13 ppm.[3] |
| ~7.3 - 7.5 | m | 7H | Ar-H (meta to B(OH)₂) & Phenyl-H | The protons on the phenyl ring of the benzyl group and the protons meta to the boronic acid are expected to resonate in the typical aromatic region. |
| ~4.0 | s | 2H | -CH₂- | The methylene protons are adjacent to two aromatic rings and are expected to appear as a singlet in this region. |
| ~5.0 - 6.0 (broad s) | s | 2H | B(OH)₂ | The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on solvent, concentration, and water content. They often appear as a broad singlet and may exchange with D₂O. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the boron atom can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~142 | Ar-C (para to B(OH)₂) | The benzylic substitution will shift this carbon downfield. |
| ~140 | Ar-C (ipso to Phenyl) | The carbon of the benzyl group attached to the other phenyl ring. |
| ~135 | Ar-CH (ortho to B(OH)₂) | Deshielded by the boronic acid group. |
| ~130 (broad) | Ar-C (ipso to B(OH)₂) | The carbon directly attached to the boron atom, often broadened. |
| ~129 | Ar-CH (meta to B(OH)₂) | |
| ~128.5 | Ar-CH (Phenyl) | |
| ~126 | Ar-CH (Phenyl) | |
| ~41 | -CH₂- | The methylene carbon. |
Mass Spectrometry (MS)
For mass spectrometry, derivatization to a more volatile and stable ester, such as a pinacol ester, is often advantageous to prevent dehydration and fragmentation in the ion source.[4] Electrospray ionization (ESI) is a suitable technique, often showing the protonated molecule [M+H]⁺ or adducts.[5]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion | Ionization Mode | Notes |
| 213.10 | [M+H]⁺ | ESI (+) | Protonated molecular ion. |
| 235.08 | [M+Na]⁺ | ESI (+) | Sodium adduct, common in ESI. |
| 195.09 | [M-H₂O+H]⁺ | ESI (+) | Dehydrated molecular ion, may be observed. |
| 177.08 | [M-2H₂O+H]⁺ | ESI (+) | Further dehydration product. |
| 591.26 | [M₃-3H₂O+H]⁺ | ESI (+) | Protonated boroxine trimer, a common observation for free boronic acids. |
Experimental Protocols for Data Acquisition
To obtain reliable and reproducible data, the following detailed protocols are recommended.
NMR Spectroscopy Protocol
The primary challenge in acquiring clean NMR spectra of boronic acids is mitigating the formation of boroxines. The choice of solvent is critical.
1. Sample Preparation:
-
Solvent Selection: Deuterated methanol (CD₃OD) is highly recommended. The protic nature of methanol helps to break up the boroxine trimers by forming methyl boronate esters in situ, resulting in sharper signals for the aromatic protons.[1] Alternatively, a mixture of a common deuterated solvent like CDCl₃ or DMSO-d₆ with a small amount of D₂O can also help to sharpen the B(OH)₂ signal through exchange. For quantitative purposes where the B(OH)₂ protons need to be observed, anhydrous DMSO-d₆ is a suitable choice, although some signal broadening may still occur.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CD₃OD).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
2. NMR Spectrometer Parameters:
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) should be used.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, including quaternary carbons.
-
Workflow for NMR Analysis
Caption: Workflow for acquiring and processing NMR spectra of this compound.
Mass Spectrometry Protocol
To obtain a clear molecular ion and minimize in-source reactions, derivatization or careful selection of the ionization method and parameters is crucial.
Method 1: ESI-MS of the Free Boronic Acid
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase. The mobile phase should ideally be a mixture of acetonitrile and water with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
-
Instrumentation and Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode is generally preferred for observing [M+H]⁺ and [M+Na]⁺ adducts.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Cone Voltage: This is a critical parameter. A lower cone voltage (e.g., 20-30 V) should be used to minimize in-source fragmentation and dehydration.[5]
-
Source and Desolvation Temperatures: Use the lowest temperatures that still allow for efficient desolvation to reduce the likelihood of thermal decomposition.
-
Method 2: Analysis as a Pinacol Ester Derivative
This method is often more robust and provides a cleaner spectrum, clearly identifying the molecular weight.
-
Derivatization to the Pinacol Ester:
-
Dissolve this compound in a suitable solvent such as toluene or THF.
-
Add 1.1 equivalents of pinacol.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can be purified by column chromatography if necessary.
-
-
MS Analysis of the Pinacol Ester:
-
The pinacol ester is significantly more volatile and less prone to dehydration. It can be analyzed by ESI-MS as described above, or by other techniques such as Atmospheric Pressure Chemical Ionization (APCI) or even Electron Ionization (EI) if introduced via a GC or a direct insertion probe.
-
Decision Tree for Mass Spectrometry Analysis
Caption: Decision-making workflow for the mass spectrometric analysis of this compound.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation and molecular weight determination, other techniques can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is an excellent method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a formic acid or ammonium acetate additive can be used to develop a robust separation method.[5] This technique is particularly useful for quantifying impurities that may not be easily visible by NMR.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, one would expect to see a broad O-H stretching band around 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups, B-O stretching around 1350 cm⁻¹, and characteristic C-H and C=C stretching and bending frequencies for the aromatic rings.
-
Elemental Analysis: Combustion analysis provides the empirical formula by determining the percentage composition of carbon and hydrogen. This can be used to confirm the molecular formula in conjunction with high-resolution mass spectrometry.
Conclusion
The comprehensive characterization of this compound is crucial for its effective use in research and development. While direct experimental data may be sparse, a combination of predictive analysis based on sound chemical principles and data from analogous structures provides a reliable framework for its identification. By employing the detailed NMR and mass spectrometry protocols outlined in this guide, researchers can overcome the inherent analytical challenges associated with boronic acids and obtain high-quality, reproducible data. The integration of these primary techniques with complementary methods such as HPLC and IR spectroscopy will ensure a thorough and confident assessment of the identity, purity, and stability of this important chemical building block.
References
- 1. reddit.com [reddit.com]
- 2. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to (4-Benzylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, motifs that are integral to a vast array of pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and overall success of this transformation. This guide provides an in-depth technical comparison of (4-Benzylphenyl)boronic acid with other representative arylboronic acids, offering insights into its reactivity, stability, and practical application. The information presented herein is synthesized from established literature and is intended to empower researchers to make informed decisions in their synthetic endeavors.
The Unique Profile of this compound
This compound is a versatile building block that introduces a diphenylmethane moiety, a common scaffold in medicinal chemistry.[1] Its reactivity in Suzuki-Miyaura coupling is influenced by the benzyl group, which acts as a weakly electron-donating and sterically significant substituent. Understanding how these characteristics compare to other arylboronic acids is key to optimizing reaction conditions and predicting outcomes.
Comparative Analysis of Arylboronic Acids in Suzuki-Miyaura Coupling
The performance of an arylboronic acid in a Suzuki-Miyaura reaction is fundamentally governed by a delicate interplay of electronic and steric effects, as well as its inherent stability.
Electronic Effects: A Tale of Two Ends of the Spectrum
The electronic nature of the substituents on the arylboronic acid ring significantly impacts the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the aryl group, accelerating transmetalation and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density on the carbon atom bound to boron, potentially slowing down this crucial step.[2][3]
This compound, with its benzyl substituent, can be considered to have a mild electron-donating character through hyperconjugation and induction. This positions it as a generally reliable coupling partner. To contextualize its performance, we will compare it with arylboronic acids bearing stronger EDGs (e.g., 4-methoxyphenylboronic acid) and EWGs (e.g., 4-acetylphenylboronic acid).
Steric Hindrance: A Balancing Act
Steric bulk on the arylboronic acid, particularly at the ortho positions, can impede the approach of the boron reagent to the palladium center, thereby hindering the transmetalation step.[4][5] While this compound does not possess ortho substituents, the benzyl group itself contributes to the molecule's overall size. A comparison with a more sterically encumbered arylboronic acid, such as 2-methylphenylboronic acid, can illuminate the impact of steric factors on reaction efficiency.
Stability and the Specter of Protodeboronation
A critical, yet often overlooked, aspect of working with boronic acids is their stability. A significant side reaction that can diminish yields is protodeboronation, the cleavage of the C-B bond by a proton source.[6] This process is often base-catalyzed and can be particularly problematic for electron-deficient and some heteroarylboronic acids. The stability of this compound will be considered in the context of more susceptible and more robust analogues.
Quantitative Comparison of Arylboronic Acid Performance
To provide a tangible comparison, the following table summarizes representative data for the Suzuki-Miyaura coupling of various arylboronic acids with a common coupling partner, 4-bromoanisole. It is crucial to note that direct comparison of yields between different studies should be approached with caution, as reaction conditions can vary. However, this compilation offers valuable trends in reactivity.
| Arylboronic Acid | Substituent Effect | Representative Yield (%) | Reference |
| This compound | Weakly Electron-Donating, Moderate Steric Bulk | ~90-95% | [7] |
| Phenylboronic acid | Neutral | ~95% | [8] |
| 4-Methoxyphenylboronic acid | Strongly Electron-Donating | >95% | [2] |
| 4-Acetylphenylboronic acid | Electron-Withdrawing | ~85-90% | [9] |
| 2-Methylphenylboronic acid | Sterically Hindered (ortho) | ~80-85% | [4] |
The yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: A Framework for Comparative Studies
To facilitate a direct and reliable comparison of different arylboronic acids, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This standardized procedure allows researchers to generate their own comparative data under consistent conditions.
General Procedure for the Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with 4-Bromoanisole
Materials:
-
Arylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and degassed water via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and reliable reagent in Suzuki-Miyaura cross-coupling reactions, offering a balance of reactivity and stability. Its performance is generally robust, benefiting from the weakly electron-donating nature of the benzyl group. For researchers and drug development professionals, understanding its characteristics in comparison to other arylboronic acids is paramount for the rational design and optimization of synthetic routes. By employing standardized experimental protocols, such as the one detailed in this guide, a direct and meaningful comparison can be achieved, leading to more efficient and predictable outcomes in the synthesis of complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for (4-Benzylphenyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and diarylmethane scaffolds prevalent in pharmaceuticals and functional materials. While (4-Benzylphenyl)boronic acid is a common and effective reagent in Suzuki-Miyaura coupling, its alternatives offer a range of advantages in terms of stability, reactivity, and functional group tolerance. This guide provides an in-depth, objective comparison of the primary alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary
This guide explores three principal alternatives to this compound for the introduction of the 4-benzylphenyl moiety in cross-coupling reactions:
-
Potassium (4-Benzylphenyl)trifluoroborate: A highly stable, crystalline solid that offers advantages in handling, storage, and in some cases, reactivity.
-
Benzyl(trimethoxy)silane (for Hiyama Coupling): A silicon-based reagent that provides a less toxic alternative to boron and tin compounds, with the Hiyama coupling offering a distinct mechanistic pathway.
-
Benzyl(tributyl)stannane (for Stille Coupling): A highly versatile and functional-group-tolerant reagent, though its utility is tempered by the significant toxicity of organotin compounds.
Each of these alternatives will be evaluated based on its performance, stability, ease of handling, and the specific nuances of the corresponding cross-coupling reaction.
Comparative Performance Analysis
The choice of an organometallic reagent can significantly impact the outcome of a cross-coupling reaction. The following table provides a comparative overview of the performance of this compound and its alternatives in the synthesis of a model compound, 4-benzyl-4'-methoxybiphenyl, via coupling with 4-bromoanisole. This data is a composite of typical results reported in the literature and serves as a general guide.
| Reagent | Coupling Reaction | Typical Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | Suzuki-Miyaura | 85-95% | 1-3 | 4-12 | Readily available, well-established protocols | Can be prone to protodeboronation, may require careful handling |
| Potassium (4-Benzylphenyl)trifluoroborate | Suzuki-Miyaura | 80-92% | 1-3 | 4-12 | High stability, crystalline, easy to handle | Requires fluoride activation, slightly lower atom economy |
| Benzyl(trimethoxy)silane | Hiyama | 75-88% | 2-5 | 8-24 | Low toxicity, stable reagent | Requires fluoride or base activation, can be slower |
| Benzyl(tributyl)stannane | Stille | 88-98% | 1-2 | 2-8 | High functional group tolerance, mild conditions | High toxicity of tin reagents and byproducts |
In-Depth Analysis of Alternatives
Potassium (4-Benzylphenyl)trifluoroborate: The Stable Alternative
Potassium organotrifluoroborates have emerged as highly effective alternatives to boronic acids in Suzuki-Miyaura coupling.[1] Their enhanced stability to air and moisture simplifies handling and storage, making them particularly attractive for high-throughput screening and library synthesis.[1]
Mechanism of Activation and Coupling:
The trifluoroborate salt is a stable, tetracoordinate boron species. Under the basic conditions of the Suzuki-Miyaura reaction, it is believed to slowly hydrolyze to the corresponding boronic acid, which then enters the catalytic cycle. This slow-release mechanism can minimize side reactions such as homocoupling.[1]
References
A Scientist's Guide: MIDA Boronates as Robust Alternatives to Boronic Acids for Modern Synthesis
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures. At its heart lies the boronic acid, a seemingly perfect coupling partner. However, researchers, scientists, and drug development professionals are all too familiar with the practical limitations of these reagents. Their inherent instability often leads to decomposition, unpredictable reactivity, and purification challenges, hindering the pace of discovery and development.
This guide provides an in-depth comparison of traditional boronic acids with their modern counterparts: N-methyliminodiacetic acid (MIDA) boronates. We will explore the fundamental chemical principles that render MIDA boronates exceptionally stable and detail the experimental advantages they offer, supported by direct data and field-tested protocols.
The Boronic Acid Dilemma: A Foundation with Flaws
Boronic acids (RB(OH)₂) are prized for their reactivity in palladium-catalyzed cross-coupling reactions. This reactivity, however, stems from a vacant, Lewis acidic p-orbital on the boron atom, which is also the source of their instability.[1][2][3] They are susceptible to several decomposition pathways:
-
Protodeboronation: Cleavage of the C–B bond, particularly in acidic or basic media.
-
Oxidation: Degradation upon exposure to air.
-
Trimerization: Dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity.[4]
These instability issues mean that many boronic acids cannot be reliably purified by standard techniques like silica gel chromatography and have a limited shelf-life, often requiring fresh preparation before use.[5][6][7] This is especially true for historically "challenging" classes, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[6][8]
MIDA Boronates: A Structural Solution to a Chemical Challenge
The development of MIDA boronates by the laboratory of Prof. Martin Burke at the University of Illinois, Urbana-Champaign, provided an elegant solution to these problems.[9] By condensing a boronic acid with N-methyliminodiacetic acid (MIDA), a stable, tetracoordinate boronate ester is formed.[3]
This structural change is key. The MIDA ligand's nitrogen atom donates a lone pair into the boron's vacant p-orbital, rehybridizing the boron center from sp² to a more stable sp³.[9] This coordinative shielding deactivates the boron towards unwanted side reactions and anhydrous cross-coupling conditions.[1][2][3]
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Head-to-Head Comparison: MIDA Boronates vs. Boronic Acids
The practical benefits of using MIDA boronates are profound, impacting every stage of a synthetic workflow from storage and handling to reaction execution and purification.
| Feature | Boronic Acids | MIDA Boronates | Advantage of MIDA Boronates |
| Benchtop Stability | Often poor; susceptible to decomposition in air.[6][9] | Indefinitely stable as free-flowing, crystalline solids under air.[6][9][10][11] | Enables long-term storage, eliminates the need for fresh preparation, and ensures reagent quality. |
| Purification | Generally incompatible with silica gel chromatography.[5][7] | Routinely purified by silica gel chromatography or recrystallization.[1][5][10][12][13] | Allows for the isolation of highly pure building blocks, which is critical for complex synthesis. |
| Handling | Often amorphous or oily; can be difficult to weigh and handle accurately. | Typically crystalline solids, easy to handle and weigh precisely.[10][12] | Improves experimental accuracy and reproducibility. |
| Reactivity Control | Always "on"; can react prematurely or undergo side reactions. | "Off" under anhydrous conditions; reactivity is "switched on" by aqueous base.[1][9][14] | Enables sequential or "iterative" cross-coupling reactions without protecting other boronic acid sites.[1][12][15] |
| "Unstable" Substrates | Vinyl, 2-heteroaryl, and cyclopropyl boronic acids are notoriously unstable.[6][8] | These classes are rendered exceptionally stable and effective coupling partners.[6][8] | Expands the scope of accessible molecules by making previously difficult building blocks readily available. |
Quantitative Stability Data
A systematic study directly compared the benchtop stability of several challenging boronic acids with their MIDA boronate counterparts. After just 15 days under air, many of the free boronic acids showed significant decomposition. In stark contrast, the MIDA boronates remained completely intact even after 60 days.[6]
| Boronic Acid Type | % Boronic Acid Remaining (15 days) | % MIDA Boronate Remaining (60 days) |
| 2-Thiophenyl | 75% | >95% |
| 2-Furanyl | <5% | >95% |
| 2-Pyrrolyl | <5% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | 15% | >95% |
| (Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963)[6][8] |
The Power of Controlled Release in Suzuki-Miyaura Coupling
A key advantage of MIDA boronates is their ability to participate in cross-coupling reactions via a "slow-release" mechanism.[6][9] While MIDA boronates are unreactive under anhydrous coupling conditions, the presence of a mild aqueous base (like K₃PO₄) slowly hydrolyzes the MIDA ester, releasing the free, reactive boronic acid in situ.[6][9][16]
This controlled release maintains a very low concentration of the unstable boronic acid in the reaction mixture at any given time. This minimizes decomposition and side reactions, leading to significantly higher yields, especially when coupling with challenging partners like deactivated aryl chlorides.[6][8]
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Experimental Protocols
The following protocols provide a general framework for the synthesis and use of MIDA boronates.
Protocol 1: Synthesis of a MIDA Boronate
The most common method for synthesizing MIDA boronates is a dehydrative condensation.[1] Newer methods using MIDA anhydride offer milder conditions for sensitive substrates.[13][17][18][19]
Objective: To protect a boronic acid with MIDA for enhanced stability and purification.
Materials:
-
Aryl or Alkenyl Boronic Acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene
-
Dean-Stark trap and condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 mmol), MIDA (1.0 mmol, 147 mg), anhydrous DMSO (2 mL), and anhydrous toluene (8 mL).
-
Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction. The reaction is typically complete within 1-4 hours, once water evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified directly by silica gel column chromatography (e.g., using gradients of ethyl acetate in hexanes) or by recrystallization.[1][20]
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol is optimized to leverage the slow-release principle for coupling MIDA boronates with aryl chlorides, which are often challenging coupling partners.[6][8]
Objective: To perform a high-yield cross-coupling using a MIDA boronate as a stable surrogate for an unstable boronic acid.
Materials:
-
Aryl Halide (e.g., Aryl Chloride, 1.0 equiv)
-
MIDA Boronate (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
SPhos (10 mol%)
-
Potassium Phosphate (K₃PO₄, 7.5 equiv)
-
Dioxane and Water (5:1 mixture)
Procedure:
-
In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (0.5 mmol), MIDA boronate (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and SPhos (20.5 mg, 0.05 mmol).
-
Add K₃PO₄ (795 mg, 3.75 mmol).
-
Add the dioxane/water solvent mixture (7 mL).
-
Seal the vial and heat the reaction mixture to 60-100 °C with vigorous stirring for 6-24 hours. The optimal temperature and time depend on the specific substrates.[6][8]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
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Conclusion: A New Standard for Boron Chemistry
MIDA boronates are more than just protected boronic acids; they represent a paradigm shift in how we approach synthesis. Their exceptional stability, ease of handling, and unique slow-release reactivity solve many of the long-standing problems associated with traditional boronic acids.[1][6][10] For researchers in drug discovery and process development, this translates to more reliable reactions, higher yields, faster purification, and the ability to confidently incorporate previously "unstable" fragments into new molecular entities. By adopting MIDA boronates, scientists can accelerate their synthetic campaigns and build complex molecules with greater efficiency and precision.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (4-Benzylphenyl)boronic Acid and Its Alternatives in Cross-Coupling Reactions
Introduction: The Synthetic Value of the 4-Benzylphenyl Moiety
In the landscape of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the fields of medicinal chemistry and materials science. The 4-benzylphenyl substructure is a privileged motif, appearing in a range of pharmaceuticals, agrochemicals, and organic electronics.[1][2] Its synthesis is frequently accomplished via palladium-catalyzed cross-coupling reactions, a field of chemistry so impactful it was recognized with the 2010 Nobel Prize in Chemistry.[3]
Among the various reagents available for these transformations, (4-Benzylphenyl)boronic acid has emerged as a workhorse reagent. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it to key alternatives. We will delve into the practical aspects of performance, operational efficiency, cost, and safety, supported by experimental data and protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Benchmark: this compound
This compound is a crystalline, benchtop-stable solid, making it convenient to handle and store under an inert atmosphere at 2-8°C.[1] Its popularity stems from the general reliability and high functional group tolerance of the Suzuki-Miyaura coupling reaction, for which it is a primary substrate.[4][5]
Key Advantages:
-
Commercial Availability: Readily available from numerous suppliers, ensuring a stable supply chain for both research and development.
-
Ease of Handling: Generally stable to air and moisture, simplifying reaction setup compared to more sensitive organometallic reagents.[6]
-
Favorable Toxicity Profile: Organoboron compounds and their byproducts are considered to have low toxicity, a significant advantage over alternatives like organostannanes.[4]
-
Broad Reaction Scope: The Suzuki-Miyaura coupling is renowned for its tolerance of a wide array of functional groups, minimizing the need for protecting group strategies.[5][6]
Common Challenges:
-
Protodeboronation: A common side reaction where the C-B bond is cleaved by a proton source (e.g., water), replacing the boronic acid with a hydrogen atom.[7] This reduces the yield of the desired cross-coupled product.
-
Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the monomeric acid and still reactive, this can complicate stoichiometry calculations.[3]
-
Purification: Removal of boron-containing byproducts after the reaction can sometimes be challenging.
The Alternatives: A Spectrum of Reactivity and Stability
While this compound is a reliable choice, several alternatives have been developed to address its limitations, primarily concerning stability and reactivity.
Potassium (4-Benzylphenyl)trifluoroborate (KF₃B-R)
Potassium organotrifluoroborates are crystalline, highly stable salts that are inert to air and moisture, offering a significantly longer shelf-life than many boronic acids.[8][9][10] They serve as a protected form of the boronic acid, slowly hydrolyzing under reaction conditions to release the active species.
Advantages:
-
Exceptional Stability: Resistant to protodeboronation and oxidation, making them ideal for multi-step syntheses or for coupling with challenging substrates.[8]
-
Ease of Handling: Their solid, non-hygroscopic nature simplifies weighing and dispensing.[11]
-
Improved Reactivity in Some Cases: Can provide higher yields in couplings where the corresponding boronic acid is prone to degradation.
Disadvantages:
-
Solubility: Often have poor solubility in common organic solvents, which can necessitate the use of specific solvent systems (e.g., biphasic toluene/water, dioxane/water).[8]
-
Activation Required: Require a base and often protic conditions to hydrolyze and participate in the catalytic cycle.[12][13]
(4-Benzylphenyl)MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates represent a sophisticated class of protected boronic acids.[14] They are exceptionally stable to a wide range of reaction conditions, including chromatography, yet can be controllably deprotected under mild basic conditions to release the boronic acid for subsequent cross-coupling.
Advantages:
-
Orthogonal Reactivity: The MIDA group provides a robust protecting group, allowing for sequential, iterative cross-coupling reactions without interference from the boron functionality.[15][16]
-
Superior Stability: Air- and chromatographically stable, they are ideal for storing and handling unstable boronic acids (e.g., certain heteroaryl boronic acids).[15][17]
-
Controlled Release: Hydrolysis can be modulated by the choice of base and conditions, offering precise control over the release of the reactive boronic acid.[18]
Disadvantages:
-
Higher Cost: Generally more expensive than the corresponding boronic acids or trifluoroborates due to the additional synthetic step required for their preparation.
-
Atom Economy: The MIDA protecting group adds significant molecular weight, which is a consideration for large-scale synthesis.
-
Deprotection Step: Requires a dedicated deprotection step (hydrolysis) to participate in the coupling, which adds a step to the overall process.[18]
Other Organometallic Reagents (Stannanes, Silanes, etc.)
Beyond boron-based reagents, other organometallics can be used to introduce the 4-benzylphenyl group.
-
Organostannanes (Stille Coupling): While effective, organotin compounds are highly toxic, and the removal of tin byproducts is notoriously difficult. This has led to a significant decline in their use.[19][20]
-
Organosilanes (Hiyama Coupling): Organosilanes are less toxic and more stable than many other organometallics.[21] The Hiyama coupling requires activation with a fluoride source or base to proceed. While a viable alternative, the broad commercial availability of boronic acids often makes the Suzuki-Miyaura reaction more convenient.[21]
Head-to-Head Comparison: A Cost-Benefit Analysis
The optimal choice of reagent depends on a careful evaluation of the specific synthetic goal, the complexity of the substrates, and project constraints such as budget and timeline.
Performance and Efficiency
The Suzuki-Miyaura reaction is a complex catalytic process involving oxidative addition, transmetalation, and reductive elimination.[19][22][23] The efficiency of this cycle can be influenced by the nature of the boron reagent.
| Reagent Type | Typical Yields | Reaction Conditions | Key Advantages in Performance | Key Disadvantages in Performance |
| Boronic Acid | Good to Excellent | Mild; often room temp to 80 °C | Versatile, well-established, high functional group tolerance.[4][6] | Susceptible to protodeboronation and other degradation pathways, which can lower yields.[7][24] |
| Trifluoroborate | Good to Excellent | Often requires higher temperatures (80-110 °C) | Overcomes instability issues of boronic acids, leading to higher yields with problematic substrates.[9] | Can be slower due to the required hydrolysis step; poor solubility can create a heterogeneous mixture.[8] |
| MIDA Boronate | Excellent | Requires hydrolysis step prior to or in situ with coupling | Enables iterative coupling; protects unstable boronic acids until needed, maximizing yield.[17][18] | Two-step process (hydrolysis then coupling) can add complexity and time. |
Economic Analysis
A true cost analysis extends beyond the price-per-gram of the starting material. It must encompass the entire workflow, including catalysts, ligands, solvents, and purification costs.
| Reagent | Reagent Cost (Relative) | Catalyst/Ligand Cost | Downstream Costs (Purification) | Overall Economic Profile |
| Boronic Acid | $ | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are common. | Can require careful chromatography to remove boronic acid homocoupling byproducts and boroxines. | Most economical for straightforward couplings due to low reagent cost and simple reaction setup. |
| Trifluoroborate |
| Similar to boronic acids. | Purification is often straightforward as reagent degradation is minimized. | Higher initial reagent cost is often offset by improved yields and easier purification, especially at scale. |
| MIDA Boronate |
| Similar to boronic acids. | Purification is very clean as the reagent is stable until the final step. | Highest initial cost, but invaluable for complex, multi-step syntheses where protecting the boron functionality is critical, saving steps and improving overall yield. |
Relative cost is a general estimate and can vary significantly between suppliers and by scale.
Operational Considerations & Safety
| Reagent | Stability & Handling | Purification | Safety Profile |
| Boronic Acid | Bench-stable but prone to degradation over time or under reaction conditions.[7] | Standard chromatography. May be complicated by boron-containing impurities. | Low toxicity.[4] |
| Trifluoroborate | Highly stable crystalline solids. Easy to handle and store indefinitely.[8][9] | Generally straightforward due to cleaner reaction profiles. | Low toxicity. |
| MIDA Boronate | Exceptionally stable to a wide range of conditions, including chromatography.[15][17] | Very clean reactions often simplify purification. | Low toxicity. |
Decision-Making Framework
Choosing the right reagent is a critical decision. The following diagram illustrates a logical workflow for selecting the optimal boron reagent for your project.
Caption: Decision tree for selecting the appropriate boron reagent.
Experimental Protocols
The following are representative, generalized protocols. Researchers must always consult the primary literature and perform appropriate risk assessments before conducting any experiment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. quora.com [quora.com]
- 21. Hiyama Coupling [organic-chemistry.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
Mechanistic Deep Dive: A Comparative Guide to Suzuki-Miyaura Reactions with Benzylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] Among the diverse array of organoboron reagents, benzylboronic acids and their derivatives are of particular interest for the synthesis of diarylmethanes, a scaffold prevalent in pharmaceuticals and materials science.[2] However, the unique reactivity of benzylic systems introduces specific mechanistic challenges and side reactions that demand a nuanced understanding for successful application.
This guide provides a comparative analysis of the mechanistic pathways in Suzuki reactions involving benzylboronic acids. Moving beyond a simple recitation of the catalytic cycle, we will explore the causality behind experimental choices, compare the impact of key reaction parameters, and provide actionable protocols for investigating these complex transformations.
The Canonical Catalytic Cycle: A Framework for Understanding
The generally accepted mechanism for the Suzuki-Miyaura reaction provides a fundamental framework.[1][3] It involves a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] While this cycle is a powerful model, the specific nature of benzylboronic acids introduces complexities, particularly concerning the transmetalation step and the prevalence of competing side reactions.
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Mechanistic Interrogations: Key Experimental Approaches
Elucidating the precise mechanism requires a toolbox of sophisticated experimental and computational techniques. Each method provides a different piece of the puzzle, and their combined application offers the most comprehensive picture.
-
Kinetic Studies: Reaction progress kinetic analysis (RPKA) is a powerful tool for identifying the rate-determining step and understanding the influence of reagent concentrations.[6] For many Suzuki couplings, oxidative addition is the rate-limiting step.[7] However, detailed kinetic investigations have shown that under certain conditions, particularly with changes in the base, the transmetalation step can become rate-determining.[6]
-
In-situ Monitoring: Techniques like NMR and IR spectroscopy allow for the real-time observation of catalyst speciation and intermediate formation.[8] Low-temperature rapid injection NMR, for instance, has been instrumental in identifying and characterizing elusive pre-transmetalation intermediates containing Pd-O-B linkages, which were long hypothesized but difficult to observe directly.[9][10]
-
Isotopic Labeling: Deuterium labeling experiments are invaluable for tracking the fate of specific atoms throughout the reaction. For example, such studies have been used to confirm that reductive elimination is an intramolecular process and to probe the stereochemistry of the transmetalation step, which typically proceeds with retention of configuration.[7][11]
-
Computational Studies (DFT): Density Functional Theory (DFT) calculations provide theoretical insight into transition state energies, reaction pathways, and the roles of ligands and solvents. These models can help rationalize experimental observations, such as the preference for specific transmetalation pathways or the effect of ligand sterics on the rate of reductive elimination.
The Transmetalation Step: A Point of Contention
The transmetalation step, where the organic group is transferred from boron to palladium, is arguably the most debated aspect of the Suzuki-Miyaura mechanism.[1][9] For benzylboronic acids, two primary pathways are often considered:
-
The Boronate Pathway: The base (e.g., hydroxide) activates the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [BnB(OH)₃]⁻.[12][13] This boronate then reacts with the arylpalladium(II) halide complex.
-
The Oxo-Palladium Pathway: The base first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex. This species then undergoes transmetalation with the neutral boronic acid.[14][15]
Systematic studies involving stoichiometric reactions of isolated palladium complexes have provided strong evidence that for reactions in aqueous media with weak bases, the oxo-palladium pathway is dominant.[14][15] The reaction between the palladium hydroxide complex and the boronic acid was found to be significantly faster than the reaction between the palladium halide and the boronate.[14]
Competing Pathways: The Challenge of Protodeboronation
A significant challenge in Suzuki couplings, especially with electron-rich or heteroaromatic boronic acids, is the undesired side reaction of protodeboronation.[16] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, consuming the starting material and reducing the overall yield.[17]
The propensity for protodeboronation is highly dependent on the reaction conditions, including the pH, temperature, and the nature of the boronic acid itself.[16] It is often accelerated under basic conditions, which are required for the main catalytic cycle.[18] For benzylboronic acids, this side reaction can be particularly problematic, leading to the formation of toluene as a byproduct.
Caption: Figure 2: Competing Pathways in Suzuki Reactions of Benzylboronic Acids
Interestingly, the relationship between temperature and protodeboronation is not always straightforward. While higher temperatures often accelerate this side reaction, in some cases, running the reaction at elevated temperatures can favor the desired transmetalation, which may have a higher activation energy, thereby outcompeting protodeboronation.[19] Conversely, at room temperature, the slower transmetalation may allow the boronic acid more time to decompose via protodeboronation.[19]
Comparative Analysis of Reaction Parameters
The choice of ligands, base, and solvent has a profound impact on the reaction mechanism, efficiency, and selectivity.
| Parameter | Alternative 1: Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald-type) | Alternative 2: Simple Phosphine Ligands (e.g., PPh₃) | Mechanistic Impact & Rationale |
| Ligands | Promotes faster oxidative addition and reductive elimination.[7] Can stabilize the monoligated Pd(0)L species, which is often the active catalyst. | Slower rates of oxidative addition, especially with less reactive aryl chlorides.[7] Can lead to catalyst decomposition at higher temperatures. | Bulky ligands create a more electron-rich and sterically hindered palladium center. This facilitates the cleavage of the Ar-X bond in oxidative addition and promotes the final C-C bond formation in reductive elimination. |
| Base | Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) : Generally provide high yields and suppress side reactions.[7] | Weaker bases (e.g., K₂CO₃, NaHCO₃) : Can be effective but may require higher temperatures or longer reaction times. | The base plays multiple roles: it activates the boronic acid, facilitates the formation of the active palladium hydroxide/alkoxide species, and can accelerate reductive elimination.[1] The choice of base can shift the rate-determining step and alter the dominant transmetalation pathway.[6] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF, DME) with water : The presence of water is crucial for many standard protocols, facilitating the action of inorganic bases.[2] | Anhydrous, homogeneous conditions : Can be achieved with specific bases (e.g., TMSOK) and may favor direct transmetalation from boronic esters, potentially minimizing protodeboronation.[8][18] | The solvent system influences the solubility of the reagents and the speciation of both the palladium catalyst and the boronic acid. Biphasic systems are common but can introduce mass transport limitations. |
Experimental Protocols for Mechanistic Investigation
Protocol 1: Reaction Progress Kinetic Analysis (RPKA) to Determine Reagent Order
This protocol is designed to determine the kinetic order of the reaction with respect to the aryl halide and the benzylboronic acid, providing insight into the rate-determining step.
Self-Validation: The protocol includes running the reaction under pseudo-first-order conditions and verifying the linearity of the resulting plots to ensure the validity of the kinetic model.
Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and an in-situ sampling probe (e.g., ReactIR or an automated HPLC sampler), charge the palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for at least 15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water).
-
Reagent Addition (Pseudo-First-Order Conditions):
-
To determine the order in aryl halide, add the benzylboronic acid in a large excess (e.g., 10 equivalents).
-
Allow the system to equilibrate at the desired reaction temperature (e.g., 80 °C).
-
Initiate the reaction by adding the aryl halide (1 equivalent) and immediately begin data acquisition.
-
-
Data Acquisition: Monitor the disappearance of the aryl halide and the appearance of the product over time using a pre-calibrated analytical method (e.g., HPLC).
-
Analysis:
-
Plot the natural logarithm of the aryl halide concentration (ln[ArX]) versus time.
-
If the plot is linear, the reaction is first-order with respect to the aryl halide. The negative of the slope represents the observed rate constant (k_obs).
-
-
Repeat for Benzylboronic Acid: Repeat steps 4-6, but use a large excess of the aryl halide and monitor the reaction with respect to the benzylboronic acid.
-
Validation: Ensure that the excess reagent's concentration does not change significantly (<5%) over the course of the reaction to validate the pseudo-first-order assumption.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of benzylboronic acids is a powerful synthetic tool, but its efficiency is intrinsically linked to a detailed understanding of its underlying mechanism. While the canonical catalytic cycle provides a solid foundation, researchers must consider the nuanced interplay of transmetalation pathways and competing side reactions like protodeboronation. The strategic selection of ligands, bases, and solvents, guided by mechanistic insights from kinetic, spectroscopic, and computational studies, is paramount for optimizing reaction outcomes. Future research will likely focus on developing more robust catalytic systems that can operate under milder conditions, further expand the substrate scope, and completely mitigate undesired side reactions, enabling even more efficient synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 9. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 10. ideals.illinois.edu [ideals.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. reddit.com [reddit.com]
Safety Operating Guide
Navigating the Disposal of (4-Benzylphenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and chemical synthesis, the responsible management of laboratory reagents is paramount. (4-Benzylphenyl)boronic acid, a valuable building block in organic chemistry, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to instill a foundational understanding of the principles behind each step. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe, compliant, and efficient laboratory environment.
Hazard Identification and Immediate Safety Imperatives
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. This knowledge dictates the necessary precautions to protect laboratory personnel and the environment. This compound is classified under the Globally Harmonized System (GHS) with specific hazards that must be respected.
Core Directive: Treat all this compound waste as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[1][2]
Personal Protective Equipment (PPE): The First Line of Defense
All handling and disposal operations must be conducted while wearing appropriate PPE to minimize exposure risks.[3]
-
Eye and Face Protection: Use safety glasses with side-shields or tightly fitting safety goggles.[1][4] For tasks with a higher risk of splashing, a face shield is recommended in addition to goggles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling the chemical.[1][5]
-
Protective Clothing: A standard laboratory coat is mandatory. For larger quantities or spill cleanup, a chemical-resistant apron may be necessary.[3]
-
Respiratory Protection: While routine handling in a fume hood may not require a respirator, if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6]
Engineering Control: All manipulations of this compound, including weighing and preparing for disposal, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][7] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][4]
Hazard Classification Summary
The following table summarizes the key hazard information for this compound, which forms the basis for the stringent disposal protocols outlined in this guide.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][8] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[9] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[9] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[9] |
This data is synthesized from representative Safety Data Sheets (SDS) for this compound and structurally similar compounds.
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]
Step 1: Waste Segregation
Causality: Chemical waste streams must be segregated to prevent dangerous reactions.[11] Boronic acids should not be mixed with strong oxidizing agents, strong acids, or bases unless part of a specific, validated neutralization protocol approved by your institution's Environmental Health and Safety (EHS) department.[2][7] Mixing incompatible chemicals can lead to the release of toxic gases, heat generation, or violent reactions.[12]
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, gloves, and paper towels in a dedicated solid waste stream.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste stream. Do not mix aqueous and organic solvent solutions unless they are compatible and part of the same experimental residue.
Step 2: Waste Collection and Container Management
Causality: Proper containment is crucial to prevent leaks, spills, and environmental contamination. The EPA mandates that hazardous waste containers be kept closed at all times except when waste is being added.[10][13]
-
Select an Appropriate Container:
-
Procedure for Collection:
-
Solid Waste: Carefully place contaminated solids and excess powder into a designated, robust, sealable container, such as a wide-mouth plastic jar. Minimize the creation of dust.[1]
-
Liquid Waste: Using a funnel, carefully pour liquid waste into a designated, sealed container for liquid hazardous waste. Do not overfill; leave at least 10% of the container volume as headspace for expansion.[14]
-
Step 3: Labeling
Causality: Accurate labeling is a critical regulatory requirement under OSHA and EPA standards.[13][15] It ensures that anyone handling the container is aware of its contents and associated hazards, which is vital for safe storage, transport, and final disposal.
-
Labeling Requirements: The waste container must be clearly labeled with:
Step 4: Decontamination of Empty Containers
Causality: "Empty" containers that held hazardous chemicals can retain enough residue to be considered hazardous waste themselves under RCRA.[14] Proper decontamination is required before the container can be disposed of as non-hazardous waste.
-
Triple-Rinse Protocol:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the boronic acid residue.
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste. [7]
-
Collect the second and third rinses in the same hazardous waste container.
-
Allow the rinsed container to air dry completely in a well-ventilated area (like the back of the fume hood).
-
Deface or completely remove the original manufacturer's label. The clean, dry container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.
-
Step 5: Storage and Final Disposal
-
On-Site Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Collection: Arrange for the collection of the waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][11] They are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment: Prevent the spilled material from entering drains or waterways.[6]
-
Cleanup (Small Spills): For small powder spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1] For small liquid spills, use an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, in accordance with your site-specific Chemical Hygiene Plan.[6][17]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. ipgsf.com [ipgsf.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. aksci.com [aksci.com]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. laballey.com [laballey.com]
- 13. epa.gov [epa.gov]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. epa.gov [epa.gov]
- 17. compliancy-group.com [compliancy-group.com]
Mastering the Safe Handling of (4-Benzylphenyl)boronic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and organic synthesis, boronic acids are indispensable reagents. Among them, (4-Benzylphenyl)boronic acid serves as a critical building block. Its effective use, however, is predicated on a rigorous understanding and application of safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No: 56311-13-8) is a solid compound that presents several potential hazards.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Irritation: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4]
A thorough risk assessment is the foundational step before any procedure. This involves not only recognizing these intrinsic hazards but also evaluating the risks associated with the specific experimental scale and manipulations. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
To mitigate the risks associated with this compound, a combination of engineering controls and personal protective equipment is essential.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound that may generate dust, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[5] This is the primary engineering control to prevent inhalation of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any fugitive emissions.[6]
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE):
The following table outlines the mandatory PPE for handling this compound, with a rationale rooted in practical laboratory experience.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[1][5][7] | Protects the eyes from dust particles and splashes of solutions containing the compound, preventing serious eye irritation.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contaminated.[1][8] | Prevents direct skin contact, which can cause irritation.[5] Proper glove removal technique is crucial to avoid contaminating the hands. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory. | Protects the skin on the arms and body from accidental spills and contact with contaminated surfaces.[8] |
| Respiratory Protection | For routine handling of small quantities within a chemical fume hood, respiratory protection may not be necessary. However, if dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[6][8] | Minimizes the risk of respiratory tract irritation from inhaling fine particles of the compound.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is paramount for the safe handling of this compound.
Preparation:
-
Designate a Work Area: Clearly designate and prepare a work area within a chemical fume hood. Ensure the area is clean and free of clutter.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, before bringing the this compound into the fume hood.
-
Verify Safety Equipment: Confirm that the eyewash station and safety shower are unobstructed and functional.
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
Weighing and Transferring the Solid:
-
Minimize Dust Generation: When transferring the solid, use a spatula to carefully move the material. Avoid any actions that could create dust, such as dropping the compound from a height.[8]
-
Use a Weighing Dish: Weigh the desired amount of the compound on weighing paper or in a tared container within the fume hood.
-
Controlled Dissolution: If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.
Post-Handling:
-
Secure the Container: Tightly close the container of this compound when not in use.[8]
-
Decontaminate the Work Area: Clean the work surface with an appropriate solvent and wipe it down.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Safe Handling Workflow for this compound
Caption: A procedural diagram outlining the key stages for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5]
First Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][9] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
In all cases of exposure, provide the Safety Data Sheet (SDS) to the attending medical personnel.[1]
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual material, must be treated as hazardous waste.[5]
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1][5]
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[1] All disposal must be in accordance with federal, state, and local regulations.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of boronic acid waste streams.
By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
